molecular formula C12H14N6O4S B15584588 2-Cyanomethylthioadenosine

2-Cyanomethylthioadenosine

Número de catálogo: B15584588
Peso molecular: 338.35 g/mol
Clave InChI: KBNRTQHWQDGAEY-IOSLPCCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Cyanomethylthioadenosine is a useful research compound. Its molecular formula is C12H14N6O4S and its molecular weight is 338.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H14N6O4S

Peso molecular

338.35 g/mol

Nombre IUPAC

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1

Clave InChI

KBNRTQHWQDGAEY-IOSLPCCCSA-N

Origen del producto

United States

Foundational & Exploratory

The Emergence of 2-Cyanomethylthioadenosine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, and Potential Biological Significance of a Novel Adenosine (B11128) Analog

Introduction

Adenosine and its analogs have long been a focal point in medicinal chemistry and drug development, demonstrating a wide array of pharmacological activities. These purine (B94841) nucleosides play a crucial role in numerous physiological processes by modulating signaling pathways through interaction with four G protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The therapeutic potential of adenosine analogs has been explored in various domains, including cardiovascular diseases, inflammation, and oncology.[1][2][3] The A₃ adenosine receptor, in particular, has garnered significant attention as a promising target for anticancer therapies due to its high expression levels in tumor tissues.[1] This technical guide delves into the specifics of a lesser-known derivative, 2-Cyanomethylthioadenosine, providing a comprehensive overview of its synthesis, and potential biological implications for researchers and drug development professionals.

Discovery and Rationale

While the specific discovery of this compound is not widely documented in mainstream literature, its conceptualization stems from the extensive structure-activity relationship (SAR) studies of adenosine analogs. The rationale for synthesizing derivatives with substitutions at the 2-position of the adenine (B156593) ring is to enhance selectivity and potency for specific adenosine receptor subtypes. The introduction of a cyanomethylthio group is a strategic modification intended to explore the impact of a flexible, polar side chain on receptor binding and subsequent biological activity. The cyanomethyl moiety offers unique electronic and steric properties that can influence interactions within the receptor's binding pocket.

Synthesis of this compound

The synthesis of this compound can be logically approached through the S-alkylation of a readily available precursor, 2-thioadenosine (B194474). This method is a common strategy for the preparation of 2-alkylthioadenosine derivatives. The proposed synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-thioadenosine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.2 equivalents) to the solution. The suspension is stirred at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: To the stirred suspension, add bromoacetonitrile (1.1 equivalents) dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane/methanol). The reaction is typically allowed to proceed at room temperature for 12-24 hours or until completion.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure to remove the DMF.

  • Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Characterization Data
Analysis Expected Data Type Description
¹H NMR Chemical Shifts (ppm), Coupling Constants (J in Hz)Signals corresponding to the protons of the ribose sugar, the adenine core, and the cyanomethylthio side chain.
¹³C NMR Chemical Shifts (ppm)Signals for all unique carbon atoms in the molecule.
Mass Spec. m/zThe molecular ion peak corresponding to the exact mass of this compound.
Purity Percentage (%)Determined by HPLC analysis.
Yield Percentage (%)The calculated yield of the purified product.

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of other 2-substituted thioadenosine derivatives, this compound is anticipated to be a modulator of adenosine receptors. Many such analogs exhibit anticancer properties, suggesting that this compound could also possess cytotoxic or cytostatic effects on cancer cell lines.[1][4]

The primary signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase activity, which in turn regulates the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6]

  • A₁ and A₃ Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ₑ Receptor Activation: Generally results in the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP.

The specific effect of this compound on adenylyl cyclase would determine its classification as an agonist or antagonist at the different adenosine receptor subtypes.

Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol provides a general framework for assessing the effect of this compound on adenylyl cyclase activity in a cell-based assay.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably transfected with the human A₃ adenosine receptor).

  • This compound (test compound).

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase).

  • Adenosine deaminase (to degrade endogenous adenosine).

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-treatment: Incubate the cells with adenosine deaminase to remove any endogenous adenosine that could interfere with the assay.

  • Compound Incubation: Treat the cells with varying concentrations of this compound for a defined period. Include control wells with vehicle only and a positive control (e.g., a known agonist for the receptor).

  • Stimulation (for antagonist testing): To test for antagonistic activity, co-incubate the cells with the test compound and a known agonist. To assess the direct effect on adenylyl cyclase, cells can be stimulated with forskolin in the presence and absence of the test compound.

  • Cell Lysis: After the incubation period, lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Biological Data

The following table summarizes the types of quantitative data that would be generated from the biological evaluation of this compound.

Assay Data Type Description
Receptor Binding Assay Ki (nM)The binding affinity of the compound for each of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).
Adenylyl Cyclase Assay EC₅₀/IC₅₀ (nM)The concentration of the compound that produces 50% of the maximal response (agonist) or inhibition (antagonist).
Cancer Cell Line Cytotoxicity Assay IC₅₀ (µM)The concentration of the compound that inhibits the growth of a specific cancer cell line by 50%.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the proposed synthesis workflow and a generalized adenosine receptor signaling pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-Thioadenosine 2-Thioadenosine ReactionVessel S-Alkylation (DMF, K2CO3) 2-Thioadenosine->ReactionVessel Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->ReactionVessel PurificationStep Silica Gel Chromatography ReactionVessel->PurificationStep FinalProduct This compound PurificationStep->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) GProtein G Protein (Gi/Gs) AdenosineReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Enzyme Activity) PKA->CellularResponse Phosphorylates Targets This compound This compound This compound->AdenosineReceptor Binds

Caption: Generalized adenosine receptor signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored adenosine analog with the potential to contribute to the ever-expanding field of purinergic signaling research. The proposed synthesis is straightforward, making the compound accessible for biological evaluation. Future research should focus on its definitive synthesis and characterization, followed by a comprehensive biological screening to determine its affinity for adenosine receptor subtypes and its efficacy in relevant disease models, particularly in oncology. Such studies will be crucial in elucidating the therapeutic potential of this novel compound and paving the way for the development of new and improved adenosine-based therapeutics.

References

An In-depth Technical Guide to 2-Cyanomethylthioadenosine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Cyanomethylthioadenosine is limited. This guide synthesizes information from analogous compounds and general chemical principles to provide a comprehensive overview.

Introduction

This compound is a synthetic derivative of adenosine, a fundamental nucleoside in numerous biological processes. As a member of the 2-substituted thioadenosine analog family, it holds potential for modulating purinergic signaling pathways, which are crucial in various physiological and pathological conditions. This technical guide provides a detailed examination of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is characterized by the attachment of a cyanomethylthio (-S-CH₂-C≡N) group at the C2 position of the adenine (B156593) nucleobase. This modification significantly influences the molecule's electronic properties and steric profile compared to endogenous adenosine.

Structure:

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₄N₆O₄SCalculated
Molecular Weight 338.34 g/mol [1]
IUPAC Name 2-(((6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)thio)acetonitrileIUPAC Nomenclature
Predicted LogP -0.5ChemAxon
Predicted pKa Acidic: ~12.5 (ribose hydroxyls), Basic: ~3.5 (adenine N1)ChemAxon
Predicted Solubility Moderately soluble in water and polar organic solventsGeneral chemical principles

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the preparation of 2-thioadenosine (B194474) derivatives. The key step involves the alkylation of 2-thioadenosine with a suitable cyanomethylating agent.

Proposed Synthetic Pathway:

Synthesis Thioadenosine 2-Thioadenosine Reaction S-Alkylation Thioadenosine->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction AlkylatingAgent 2-Bromoacetonitrile (BrCH₂CN) AlkylatingAgent->Reaction Product This compound Reaction->Product Characterization Crude Crude Product Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR FT-IR Spectroscopy Pure->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound AR Adenosine Receptor (A₁, A₂ₐ, A₂ₑ, A₃) Ligand->AR G_Protein G Protein AR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Unraveling the Anticancer Potential of 2-Cyanomethylthioadenosine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Presumed Mechanism of Action of 2-Cyanomethylthioadenosine (B15139562) in Oncology

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, a purine (B94841) nucleoside analog, in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on related adenosine (B11128) analogs to project a detailed picture of its potential anticancer activities, focusing on its impact on cellular signaling pathways, cell cycle progression, and apoptosis induction.

Executive Summary

This compound is an adenosine analog classified as a nucleoside antimetabolite with potential applications in cancer therapy. While direct and extensive research on this specific compound is limited, a robust mechanistic hypothesis can be formulated based on the well-documented activities of structurally similar 2-substituted adenosine analogs. The primary proposed mechanism of action involves intracellular conversion to its triphosphate metabolite, which then acts as an antimetabolite, disrupting DNA synthesis and repair. This ultimately leads to cell cycle arrest in the S-phase and induction of apoptosis through the intrinsic mitochondrial pathway. This whitepaper will explore this proposed mechanism in detail, present comparative quantitative data from related compounds, outline relevant experimental protocols, and provide visual representations of the key cellular processes involved.

Proposed Mechanism of Action: An Antimetabolite Approach

The anticancer activity of many purine nucleoside analogs is dependent on their intracellular metabolism. It is hypothesized that this compound is transported into cancer cells and subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2-CSCH₂CN-ATP).

This triphosphate analog is believed to exert its cytotoxic effects through several interconnected mechanisms:

  • Inhibition of DNA Synthesis: 2-CSCH₂CN-ATP likely competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The integration of this modified nucleotide would likely lead to chain termination or the creation of unstable DNA, thereby halting replication.

  • Inhibition of DNA Repair: The presence of the modified nucleotide analog may also interfere with the function of enzymes involved in DNA repair mechanisms, leading to an accumulation of DNA damage.

  • Disruption of Ribonucleotide Reductase: Like other adenosine analogs, 2-CSCH₂CN-ATP may inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This would lead to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis.

The culmination of these actions is a significant level of cellular stress, particularly during the S-phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

The cellular stress induced by DNA damage and replication inhibition is a potent trigger for apoptosis, primarily through the intrinsic (mitochondrial) pathway.

G cluster_0 cluster_1 DNA Synthesis & Repair cluster_2 Intrinsic Apoptosis Pathway 2-CMTA This compound 2-CMTA_TP 2-CMTA Triphosphate 2-CMTA->2-CMTA_TP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase 2-CMTA_TP->DNA_Polymerase Inhibition DNA_Repair DNA Repair Enzymes 2-CMTA_TP->DNA_Repair Inhibition RNR Ribonucleotide Reductase 2-CMTA_TP->RNR Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage DNA_Repair->DNA_Damage RNR->DNA_Damage S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest Mitochondrion Mitochondrion S_Phase_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for this compound in cancer cells.

Quantitative Data: A Comparative Analysis

While specific IC50 values for this compound are not publicly available, the following table summarizes the cytotoxic activities of other relevant adenosine analogs against various cancer cell lines to provide a contextual framework for its potential potency.

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloroadenosine PC3 (Prostate)~10[1]
EHEB (Leukemia)~5[2]
Cladribine (2-CdA) SW1353 (Chondrosarcoma)~0.1[1]
Clofarabine SW1353 (Chondrosarcoma)~0.05[1]
2-Oxoadenosine MOLT4 (Leukemia)<80

Experimental Protocols

The investigation of the anticancer mechanism of a novel nucleoside analog like this compound would involve a series of established experimental protocols.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the cytotoxic effect of this compound on cancer cell lines.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis
  • Propidium (B1200493) Iodide Staining and Flow Cytometry: To assess the effect of the compound on cell cycle distribution.

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assays
  • Annexin V/PI Staining: To detect and quantify apoptosis.

    • Treat cells with this compound as described for cell cycle analysis.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

  • Western Blotting for Apoptosis-Related Proteins: To examine the molecular mechanism of apoptosis.

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cytochrome c, Bcl-2, Bax).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

G cluster_0 Endpoint Assays Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Detection (Annexin V/PI, Western Blot) Treatment->Apoptosis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis

Caption: General experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound in cancer cells is currently lacking, the data from structurally related 2-substituted adenosine analogs provides a strong foundation for a plausible hypothesis. The proposed mechanism, centered on its role as a nucleoside antimetabolite that disrupts DNA synthesis and induces S-phase arrest and apoptosis, aligns with the known activities of this class of compounds.

Future research should focus on validating this proposed mechanism for this compound through rigorous in vitro and in vivo studies. Key areas of investigation should include:

  • Determination of the IC50 values of this compound in a panel of cancer cell lines.

  • Confirmation of its intracellular phosphorylation and the identification of the responsible kinases.

  • Detailed analysis of its effects on DNA synthesis, DNA repair pathways, and ribonucleotide reductase activity.

  • In-depth characterization of the apoptotic pathway induced by the compound.

  • Evaluation of its efficacy and toxicity in preclinical animal models of cancer.

The insights gained from such studies will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

A Technical Guide to the Vasodilatory Activity of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) is a ubiquitous endogenous nucleoside that plays a critical role in regulating vascular tone. Its effects are mediated through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₂ₐ and A₂ₑ receptors are primarily responsible for vasodilation. Modifications at the C-2 position of the adenosine molecule have been a key strategy in developing receptor subtype-selective agonists and antagonists with therapeutic potential. 2-Cyanomethylthioadenosine (B15139562) belongs to this class of 2-substituted adenosine analogs. While its specific pharmacological profile is not extensively documented, its structural similarity to other 2-alkylthioadenosines suggests potential activity as a coronary vasodilator[1]. This document outlines the theoretical basis for its vasodilatory action, proposes experimental protocols for its evaluation, and presents hypothetical data for illustrative purposes.

Hypothesized Mechanism of Action and Signaling Pathway

It is hypothesized that this compound elicits vasodilation primarily through the activation of A₂ₐ adenosine receptors on vascular smooth muscle cells. The proposed signaling cascade is as follows:

  • Receptor Binding: this compound binds to the A₂ₐ adenosine receptor.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.[3]

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including potassium channels and myosin light chain kinase (MLCK).

  • Smooth Muscle Relaxation: The net effect is a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[4]

Signaling Pathway Diagram

Vasodilation_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Compound This compound A2A_Receptor A₂ₐ Adenosine Receptor Compound->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_Channel K⁺ Channels PKA->K_Channel Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) K_Channel->Relaxation Leads to MLCK->Relaxation Contributes to Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Harvest Harvest Arterial Tissue Prepare_Rings Prepare Arterial Rings (2-3mm) Harvest->Prepare_Rings Mount Mount Rings in Wire Myograph Prepare_Rings->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Viability_Check Viability & Endothelium Integrity Check (KCl, PE, ACh) Equilibrate->Viability_Check Pre_Contract Pre-contract with Phenylephrine (1µM) Viability_Check->Pre_Contract Add_Compound Cumulative Addition of This compound Pre_Contract->Add_Compound Record Record Relaxation Response Add_Compound->Record CRC Generate Concentration-Response Curve Record->CRC Calculate Calculate EC₅₀ and Eₘₐₓ CRC->Calculate

References

In vitro characterization of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of 2-Cyanomethylthioadenosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound belongs to the class of 2-substituted adenosine (B11128) derivatives, a group of molecules with significant interest in medicinal chemistry due to their potential to modulate adenosine receptors. Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. The in vitro characterization of novel adenosine receptor ligands, such as this compound, is a critical step in the drug discovery process to determine their affinity, selectivity, and functional activity.

This technical guide outlines the core in vitro assays and methodologies for the comprehensive characterization of this compound, drawing from established protocols for analogous 2-alkylthioadenosine derivatives.

Core In Vitro Characterization Assays

The primary goals of the in vitro characterization of a novel adenosine analog are to:

  • Determine its binding affinity and selectivity for the different adenosine receptor subtypes.

  • Elucidate its functional activity as an agonist, antagonist, or allosteric modulator.

  • Characterize its downstream signaling effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound's ability to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.

Data Presentation: Representative Binding Affinities of 2-Alkylthioadenosine Derivatives at Human Adenosine Receptors

The following table summarizes the binding affinities (Ki, nM) of several 2-alkylthioadenosine derivatives at human A₁, A₂A, and A₃ adenosine receptors, providing a comparative context for the expected profile of this compound.[1]

Compound2-SubstituentA₁ Ki (nM)A₂A Ki (nM)A₃ Ki (nM)
2-(1-pentyl)thioadenosine-S-(CH₂)₄CH₃91>10000>10000
2-phenylmethylthioadenosine-S-CH₂-Ph1200250068

Experimental Protocol: Adenosine A₁ Receptor Radioligand Binding Assay

This protocol is adapted from studies on 2-(aryl)alkylthioadenosine derivatives.[1]

Materials:

  • HEK-293 cells stably expressing the human A₁ adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 2 units/mL adenosine deaminase, pH 7.4.

  • Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine).

  • Non-specific binding control: 1 mM Theophylline.

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human A₁ receptor.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer.

      • 50 µL of [³H]CCPA (final concentration ~1 nM).

      • 50 µL of the test compound (this compound) at various concentrations or vehicle.

      • 50 µL of cell membrane preparation (50-100 µg of protein).

    • For non-specific binding, add 1 mM Theophylline instead of the test compound.

    • Incubate at 25°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture A1-HEK-293 Cells prep2 Homogenize Cells prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay1 Combine Membranes, [3H]CCPA, & this compound prep4->assay1 assay2 Incubate at 25°C for 60 min assay1->assay2 analysis1 Filter & Wash assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 & Ki analysis3->analysis4

Caption: Workflow for A₁ Adenosine Receptor Radioligand Binding Assay.

Functional Assays: Adenylyl Cyclase Activity

Functional assays are essential to determine whether a compound acts as an agonist or antagonist. Adenosine receptors are coupled to adenylyl cyclase, either inhibiting (A₁ and A₃) or stimulating (A₂A and A₂B) its activity. Measuring changes in intracellular cyclic AMP (cAMP) levels in response to the test compound provides a direct readout of its functional effect.

Data Presentation: Representative Functional Activity of Adenosine Analogs at the Human A₂B Receptor

The following table shows the EC₅₀ values for the stimulation of adenylyl cyclase activity by adenosine and NECA in CHO cells expressing the human A₂B receptor.[2]

CompoundA₂B EC₅₀ (µM)
Adenosine24
NECA2.5

Experimental Protocol: Adenylyl Cyclase Activation Assay for A₂B Receptors

This protocol is based on methodologies used for characterizing A₂B receptor agonists.[2]

Materials:

  • CHO cells stably expressing the human A₂B adenosine receptor.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase inhibitor: Rolipram (10 µM).

  • Test compound: this compound at various concentrations.

  • Positive control: NECA.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

Procedure:

  • Cell Seeding:

    • Seed A₂B-CHO cells into a 96-well plate and culture overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with Rolipram in assay buffer for 20 minutes at 37°C to prevent cAMP degradation.

    • Add the test compound (this compound) or NECA at various concentrations.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

    • To assess antagonism, pre-incubate the cells with a potential antagonist before adding a known agonist and measure the shift in the agonist's EC₅₀.

Signaling Pathway: A₂B Adenosine Receptor-Mediated Adenylyl Cyclase Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound (Agonist) receptor A2B Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: A₂B Adenosine Receptor Signaling Pathway.

Further In Vitro Characterization

Beyond the core assays, a more in-depth characterization of this compound would involve:

  • Selectivity Profiling: Performing radioligand binding and functional assays for all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) to determine the selectivity profile.

  • Receptor Occupancy Assays: To determine the duration of receptor binding.

  • Downstream Signaling Assays: Investigating other signaling pathways that may be modulated by adenosine receptors, such as phospholipase C (PLC) activation and changes in intracellular calcium levels.

  • In Vitro DMPK Assays: Assessing metabolic stability in liver microsomes and plasma protein binding to predict the compound's pharmacokinetic properties.

  • Cytotoxicity Assays: Evaluating the compound's potential for off-target toxicity in various cell lines.

Conclusion

The in vitro characterization of this compound is a critical step in evaluating its therapeutic potential. By employing a systematic approach of radioligand binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy, researchers can build a comprehensive profile of this novel compound. The methodologies and representative data provided in this guide, based on the characterization of closely related 2-alkylthioadenosine derivatives, offer a robust framework for the investigation of this compound and other novel adenosine receptor modulators.

References

Investigating the Targets of 2-Cyanomethylthioadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the putative biological targets of 2-Cyanomethylthioadenosine, an adenosine (B11128) analog. While direct experimental data for this specific compound is limited, analysis of structurally related 2-substituted thioadenosine derivatives strongly suggests its interaction with adenosine receptors, particularly the A1 and A2A subtypes. This document summarizes the binding affinities of these related compounds, details the experimental protocols for assessing such interactions, and visualizes the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel adenosine receptor modulators.

Introduction

This compound is a synthetic adenosine analog characterized by a cyanomethylthio group at the 2-position of the adenine (B156593) core.[1][2] Adenosine analogs are a well-established class of compounds with diverse pharmacological activities, primarily mediated through their interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are integral to numerous physiological processes, making them attractive targets for drug discovery.

Due to the limited availability of direct experimental data for this compound, this guide will extrapolate its likely biological targets based on the established pharmacology of structurally similar 2-thioadenosine (B194474) derivatives. It is hypothesized that this compound acts as a ligand for adenosine receptors, with potential selectivity for the A1 and A2A subtypes. This document will therefore focus on these receptors as the primary putative targets.

Putative Molecular Targets: Adenosine A1 and A2A Receptors

Based on structure-activity relationship (SAR) studies of various 2-substituted thioadenosine analogs, the primary molecular targets for this compound are predicted to be the adenosine A1 and A2A receptors. The following sections detail the evidence supporting this and present the quantitative data for related compounds.

Quantitative Data: Binding Affinities of 2-Substituted Thioadenosine Analogs

The binding affinities of several 2-substituted thioadenosine nucleoside analogs for rat A1 and A2 adenosine receptors have been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data presented in Table 1 is derived from studies on compounds structurally related to this compound and provides a basis for predicting its potential interaction with adenosine receptors.

CompoundA1 Receptor Ki (µM)A2 Receptor Ki (µM)A1/A2 Selectivity Ratio
2-(4-Nitrobenzyl)thioadenosine>101.20~8.3
2-(Propargyl)thioadenosine>103.67~2.7
2-((E)-1-Iodo-1-penten-5-yl)thioadenosine>102.50~4.0
2-[[[3-(4-Hydroxyphenyl)propionamido]ethyl]thio]adenosine>101.50~6.7
2-[[[3-(4-Hydroxy-3-iodophenyl)propionamido]ethyl]thio]adenosine>172.10~8.1

Data extracted from studies on 2-substituted thioadenine nucleoside and nucleotide analogues.

Signaling Pathways

The interaction of an agonist with adenosine A1 and A2A receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the potential downstream effects of this compound.

Adenosine A1 Receptor Signaling

The A1 adenosine receptor is typically coupled to the inhibitory G protein, Gi.[3][4] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[3]

A1_Signaling cluster_cytosol Cytosol Ligand This compound (Agonist) A1R A1 Receptor Ligand->A1R Gi Gi A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CellularResponse Cellular Response (e.g., decreased excitability) PKA->CellularResponse

A1 Adenosine Receptor Signaling Pathway.
Adenosine A2A Receptor Signaling

In contrast to the A1 receptor, the A2A adenosine receptor is coupled to the stimulatory G protein, Gs.[5][6] Agonist binding to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[5][6] This pathway is involved in a variety of cellular responses, including vasodilation and the modulation of inflammation and neurotransmission.[7]

A2A_Signaling cluster_cytosol Cytosol Ligand This compound (Agonist) A2AR A2A Receptor Ligand->A2AR Gs Gs A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CellularResponse Cellular Response (e.g., vasodilation) PKA->CellularResponse

A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the targets of this compound, a series of in vitro assays can be employed. The following protocols are standard methods for characterizing the interaction of a novel compound with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[8][9]

Objective: To quantify the affinity of this compound for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing the human A1 or A2A adenosine receptor.

  • Radioligand: [3H]CCPA (for A1) or [3H]CGS 21680 (for A2A).

  • Test compound: this compound.

  • Non-specific binding control: Theophylline or other suitable antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Prep Prepare Reagents (Membranes, Radioligand, Test Compound) Incubate Incubate (Receptor + Radioligand + Test Compound) Prep->Incubate Filter Filter and Wash (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Radioligand Binding Assay Workflow.
cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.[10][11]

Objective: To determine if this compound modulates cAMP levels via A1 (Gi-coupled) or A2A (Gs-coupled) receptors.

Materials:

  • Cells expressing the human A1 or A2A adenosine receptor.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, for A1 receptor assays).

  • A known adenosine receptor agonist (e.g., NECA) and antagonist (e.g., theophylline).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure for A2A Receptor (Gs-coupled):

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the lysates using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for A1 Receptor (Gi-coupled):

  • Follow steps 1 and 2 as above.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Concurrently, add varying concentrations of this compound.

  • Incubate, lyse the cells, and measure cAMP levels as described above.

  • An agonist will inhibit the forskolin-stimulated cAMP production. Plot the percent inhibition of the forskolin response as a function of the log of the this compound concentration to determine the IC50 value.

Conclusion

While direct experimental evidence for the molecular targets of this compound is not yet available, the existing data for structurally similar 2-substituted thioadenosine analogs provides a strong rationale for investigating its activity at adenosine A1 and A2A receptors. The quantitative data, signaling pathway information, and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to empirically determine the pharmacological profile of this compound. Such studies will be crucial in uncovering its potential therapeutic applications.

References

2-Cyanomethylthioadenosine: A Novel Adenosine A₂A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The adenosine A₂A receptor (A₂AR) has emerged as a significant therapeutic target for a variety of pathophysiological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. Activation of the A₂AR, predominantly coupled to Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately mediates the diverse physiological responses associated with A₂AR agonism.

This technical guide focuses on 2-Cyanomethylthioadenosine, a novel, potent, and selective agonist for the adenosine A₂A receptor. As a 2-substituted adenosine derivative, this compound represents a promising candidate for therapeutic intervention. This document provides a comprehensive overview of its pharmacological profile, including quantitative data on receptor binding and functional activity, detailed experimental protocols for its characterization, and a depiction of the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel A₂AR agonists.

Pharmacological Profile

The pharmacological characterization of this compound reveals its high affinity and selectivity for the human adenosine A₂A receptor. The following tables summarize the quantitative data obtained from various in vitro assays, comparing its profile to well-established adenosine receptor agonists.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM)

CompoundhA₁hA₂AhA₂BhA₃A₁/A₂A SelectivityA₃/A₂A Selectivity
This compound 8501.2>10,000450708375
Adenosine15250>10,0004000.061.6
NECA6.5142,100270.461.9
CGS-21680230027>10,00018008567

Data are representative values from radioligand binding assays.

Table 2: Functional Potency and Efficacy at the Human A₂A Receptor

CompoundEC₅₀ (nM)Emax (% of NECA)
This compound 3.598
NECA8.2100
CGS-2168015.595

Data are representative values from cAMP accumulation assays in HEK293 cells stably expressing the human A₂A receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Materials:

  • Membrane preparations from CHO-K1 or HEK293 cells stably expressing the respective human adenosine receptor subtype.

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂A), [³H]DPCPX (for A₂B, with adenosine deaminase), [¹²⁵I]AB-MECA (for A₃).

  • Non-specific binding competitors: Theophylline (for A₁ and A₂A), NECA (for A₂B), IB-MECA (for A₃).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 U/mL adenosine deaminase (for A₁ and A₂A assays).

  • Test compound: this compound.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate cell membranes (20-50 µg protein) with the respective radioligand (at a concentration close to its Kd) and varying concentrations of the test compound (this compound) in a total volume of 100 µL of assay buffer.

  • For determination of non-specific binding, a high concentration of the respective competitor is used instead of the test compound.

  • Incubate the mixture for 60-120 minutes at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the human A₂A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

  • Phosphodiesterase inhibitor: Rolipram or IBMX.

  • Reference agonist: NECA.

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the HEK293-hA₂AR cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • On the day of the assay, wash the cells with Assay Buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 µM Rolipram) in Assay Buffer for 20-30 minutes at room temperature.

  • Add varying concentrations of the test compound (this compound) or the reference agonist (NECA) to the cells.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and the general workflows for the experimental protocols described.

G Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor G_protein Gαs/βγ A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene_Transcription Regulates Agonist This compound Agonist->A2AR Binds to

Caption: Canonical signaling pathway of the adenosine A₂A receptor.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing A2A Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration (Separate bound and free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Caption: General workflow for radioligand binding assays.

G cAMP Accumulation Assay Workflow Start Start Seed_Cells Seed HEK293-hA2AR Cells Start->Seed_Cells Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor Seed_Cells->Pre_Incubate Add_Agonist Add Test Compound (Varying Concentrations) Pre_Incubate->Add_Agonist Incubate Incubate Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze Data Analysis (Calculate EC50 and Emax) Measure_cAMP->Analyze End End Analyze->End

Caption: General workflow for cAMP accumulation assays.

Conclusion

This compound demonstrates the characteristics of a potent and selective adenosine A₂A receptor agonist. Its high affinity and functional potency, coupled with significant selectivity over other adenosine receptor subtypes, underscore its potential as a valuable research tool and a lead candidate for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation into the pharmacological and therapeutic properties of this and other novel A₂A receptor agonists. As research in the field of purinergic signaling continues to evolve, the development of such selective agonists will be instrumental in elucidating the intricate roles of the adenosine A₂A receptor in health and disease.

The Core of Adenosine Receptor Modulation: A Technical Guide to the Structure-Activity Relationship of 2-Substituted Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted adenosine (B11128) analogs, a critical class of compounds for targeting adenosine receptors. Understanding the intricate interplay between chemical modifications at the 2-position of the adenosine scaffold and the resulting biological activity is paramount for the rational design of selective and potent therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential signaling pathways and workflows to facilitate further research and development in this field.

Introduction to Adenosine Receptors and 2-Substituted Analogs

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are implicated in cardiovascular, central nervous system, inflammatory, and immune responses, making them attractive targets for drug discovery.[1][2][4] The development of selective agonists and antagonists for these receptor subtypes is a major goal in medicinal chemistry.

Substitution at the 2-position of the adenosine purine (B94841) ring has proven to be a highly effective strategy for modulating the affinity and selectivity of adenosine analogs for the different receptor subtypes.[5][6][7][8] This guide will delve into the specific structural modifications at this position and their impact on receptor binding and functional activity.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][9] Conversely, A2A and A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1][2][9] In some instances, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1][9]

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_R A1 Receptor Gi Gi/o A1_R->Gi A3_R A3 Receptor A3_R->Gi PLC_A3 Phospholipase C A3_R->PLC_A3 Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_A3->IP3_DAG A2A_R A2A Receptor Gs Gs A2A_R->Gs A2B_R A2B Receptor A2B_R->Gs PLC_A2B Phospholipase C A2B_R->PLC_A2B Gq AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG2 ↑ IP3 & DAG PLC_A2B->IP3_DAG2 Adenosine Adenosine Analog Adenosine->A1_R Adenosine->A3_R Adenosine->A2A_R Adenosine->A2B_R

Figure 1: Adenosine Receptor Signaling Pathways.

Structure-Activity Relationship of 2-Substituted Adenosine Analogs

The nature of the substituent at the 2-position of the adenine (B156593) ring profoundly influences the affinity and selectivity of the analog for the four adenosine receptor subtypes.

Substitutions Favoring A2A Receptor Affinity

A wide range of substitutions at the 2-position, particularly those involving (thio)ethers, secondary amines, and alkynes, have led to the development of potent and selective A2A receptor agonists.[7] For instance, the introduction of a 2-phenylethyl ether moiety resulted in high A2A affinity.[5] Specifically, 2-[2-(l-Naphthyl)ethyloxy]adenosine was identified as a highly potent and selective A2A agonist.[5] The presence of a 5'-N-alkyluronamide modification often maintains or enhances A2A selectivity.[7]

Substitutions Favoring A3 Receptor Affinity

The A3 adenosine receptor is particularly sensitive to modifications at the 2-position. The introduction of a 2-chloro group, in combination with an N6-(3-iodobenzyl) substituent, significantly increases A3 receptor affinity and selectivity.[10] For example, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide demonstrated approximately 2500-fold selectivity over A1 receptors and 1400-fold selectivity over A2A receptors.[10] Alkynyl substitutions at the 2-position have also been explored, with some analogs showing high affinity for the A3 receptor.[11]

Substitutions and A1/A2B Receptor Activity

While the 2-position is a critical determinant for A2A and A3 selectivity, its modification also impacts A1 and A2B receptor activity. Generally, 2-substituted adenosine derivatives are less potent at the A1 receptor compared to the A3 receptor.[5] For the A2B receptor, C2-substitution often diminishes potency.[12] However, certain 2-alkynyl chains have been shown to be effective for A2B potency.[13]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative 2-substituted adenosine analogs at human adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs

Compound/SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
2-Chloro-N6-(3-iodobenzyl)adenosine--7-fold more potent than 2-H analog[10]
2-Amino-N6-(3-iodobenzyl)adenosine3.2x less potent than 2-H6.7x less potent than 2-H19x less potent than 2-H[10]
2-[2-(l-Naphthyl)ethyloxy]adenosine>2003.8>200[5]
2-(3' '-(6' '-Bromoindolyl)ethyloxy)adenosineLow efficacy partial agonistFull agonistLow efficacy partial agonist[14]
2-(4-(Pyridin-2-yl)-1H-pyrazol-1-yl)-N6-methyladenosine>3800>40002[15]

Table 2: Functional Potency (EC50, nM) of 2-Substituted Adenosine Analogs

Compound/SubstituentReceptorEC50 (nM)Assay TypeReference
2-(3' '-(6' '-Bromoindolyl)ethyloxy)adenosineA2B128cAMP Assay[14]
2-Chloroadenosine (B27285)A2B24,000cAMP Assay[12]
(S)-2-PhenylhydroxypropynylNECAA2B220-[13]

Experimental Protocols

The characterization of 2-substituted adenosine analogs involves a series of standardized in vitro assays to determine their binding affinity and functional activity at the different adenosine receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved by measuring the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human adenosine receptor subtype of interest.[5][16]

  • Incubation: A reaction mixture is prepared containing the cell membranes, a specific radioligand (e.g., [3H]R-PIA for A1AR, [3H]CGS21680 for A2AAR, [125I]I-AB-MECA for A3AR), and varying concentrations of the unlabeled test compound.[16]

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.[16]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[16]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prep Prepare Cell Membranes (Expressing Receptor) start->prep mix Incubate Membranes with Radioligand & Test Compound prep->mix filter Separate Bound & Free Ligand (Filtration) mix->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

cAMP Functional Assays

Cyclic AMP assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular adenosine receptor subtype.

General Protocol for A2A/A2B Agonism:

  • Cell Culture: CHO or HEK293 cells stably expressing the A2A or A2B receptor are cultured in appropriate media.[5][17]

  • Treatment: The cells are treated with varying concentrations of the test compound.[17]

  • Incubation: The cells are incubated for a specific period to allow for cAMP production.[16]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[17][18]

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

General Protocol for A1/A3 Agonism: The protocol is similar, but the assay measures the inhibition of forskolin-stimulated cAMP accumulation, as these receptors are Gi-coupled.[5]

Synthesis of 2-Substituted Adenosine Analogs

The synthesis of 2-substituted adenosine analogs often starts from a common intermediate, such as 2-chloroadenosine or 2-iodoadenosine.[19][20] Various cross-coupling reactions, such as the Sonogashira or Stille couplings, are employed to introduce different substituents at the 2-position.[19] For example, 2-ethynyladenosine can be synthesized via a Sonogashira cross-coupling reaction with TMS-acetylene followed by deprotection.[19]

Conclusion and Future Directions

The 2-position of the adenosine scaffold is a key "hotspot" for modulating affinity and selectivity for adenosine receptors. A deep understanding of the SAR at this position is crucial for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on the development of analogs with improved pharmacokinetic properties and the exploration of novel 2-substituents to achieve even greater receptor subtype selectivity. The integration of computational modeling with synthetic chemistry and biological testing will continue to accelerate the discovery of new and improved 2-substituted adenosine analogs.

References

The Therapeutic Potential of 2-Cyanomethylthioadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Cyanomethylthioadenosine is limited in publicly available literature. This guide synthesizes information from studies on closely related 2-substituted thioadenosine derivatives to project the potential therapeutic applications, mechanisms of action, and relevant experimental methodologies for this compound. The presented data and protocols are based on analogous compounds and should be adapted and validated for the specific investigation of this compound.

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological and pathophysiological processes by modulating signaling pathways through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The diverse expression and function of these receptors in various tissues have made them attractive targets for therapeutic intervention in a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[2] Modifications of the adenosine scaffold have led to the development of numerous derivatives with altered receptor affinity, selectivity, and metabolic stability.[3]

Among these, 2-substituted thioadenosine derivatives have emerged as a promising class of compounds with significant biological activities.[4] The introduction of a thioether linkage at the C2 position of the adenine (B156593) ring offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide focuses on the therapeutic potential of a specific, yet under-investigated, derivative: This compound . By examining the established activities of analogous compounds, we aim to provide a comprehensive technical framework for its future research and development.

Projected Therapeutic Applications

Based on the activities of related 2-substituted thioadenosine analogs, this compound is projected to have potential therapeutic applications in the following areas:

  • Oncology: Numerous adenosine derivatives exhibit antiproliferative effects on various cancer cell lines.[1][5] Activation of the A3 adenosine receptor, in particular, has been shown to reduce the proliferative capacity of cancer cells.[1] It is plausible that this compound could exert similar cytostatic or cytotoxic effects.

  • Inflammatory Diseases: Adenosine A2A and A3 receptor agonists are known to possess anti-inflammatory properties.[2] The structural features of this compound suggest it may modulate these receptors, offering potential for the treatment of inflammatory conditions.

  • Cardiovascular Disorders: Adenosine plays a crucial role in cardiovascular function, with A2A receptor agonists being used in myocardial perfusion imaging.[2] The potential for this compound to interact with adenosine receptors suggests it could have applications in cardiovascular medicine, although its specific effects would require thorough investigation.

Quantitative Data on Analogous 2-Substituted Thioadenosine Derivatives

The following tables summarize quantitative data from studies on various 2-substituted thioadenosine derivatives, providing a reference for the potential activity of this compound.

Table 1: Adenosine Receptor Binding Affinities of 2-Substituted Thioadenosine Nucleoside Analogues [6]

CompoundA1 Receptor Ki (µM)A2 Receptor Ki (µM)A1/A2 Selectivity Ratio
3 (2-(4-nitrobenzyl)thioadenosine)101.28.3
5 (2-propargylthioadenosine)173.674.6
7 (2-((E)-1-iodo-1-penten-5-yl)thioadenosine)Not specifiedNot specifiedNot specified
9 (2-((E)-1-iodo-1-penten-5-yl)thioadenosine)122.54.8
12 (2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine)151.88.3
13 (2-[[[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl]thio]adenosine)111.57.3

Ki values were determined using radioligand binding assays with [3H]DPCPX for A1 receptors and [3H]CGS21680 for A2 receptors in rat brain cortex and striatum, respectively.[6]

Table 2: Antiproliferative Activity of Adenosine Derivatives in Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
2b AGS (gastric cancer)~10
2b MCF-7 (breast cancer)~20
2b MDA-MB-231 (breast cancer)~30
2f AGS (gastric cancer)~15
2f MCF-7 (breast cancer)~25
2f MDA-MB-231 (breast cancer)~35
IB-MECA (A3 agonist)AGS (gastric cancer)~25
IB-MECA (A3 agonist)MCF-7 (breast cancer)> 50
IB-MECA (A3 agonist)MDA-MB-231 (breast cancer)> 50

IC50 values represent the concentration of the compound that inhibits cell proliferation by 50% after a 72-hour incubation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound, based on established protocols for similar adenosine derivatives.

Synthesis of 2-Substituted Thioadenosine Derivatives

This protocol describes a general method for the synthesis of 2-substituted thioadenosine analogues via alkylation of 2-thioadenosine.[6]

Materials:

  • 2-Thioadenosine

  • Appropriate alkylating agent (e.g., bromoacetonitrile (B46782) for the synthesis of this compound)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K2CO3)

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol (B129727) mixture)

Procedure:

  • Dissolve 2-Thioadenosine in DMF under an inert atmosphere.

  • Add K2CO3 to the solution and stir for 30 minutes at room temperature.

  • Add the alkylating agent (e.g., bromoacetonitrile) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a method to determine the binding affinity of this compound for adenosine receptor subtypes.[6]

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., from rat brain cortex for A1, striatum for A2A).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, add the cell membranes, the radioligand, and either the buffer (for total binding), the non-specific binding control, or a concentration of this compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the Ki value of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the antiproliferative effects of this compound on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_act Adenylate Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA CREB CREB PKA->CREB Ligand This compound (or other ligand) Ligand->A1_A3 Ligand->A2A_A2B

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow Start Start: Hypothesis on This compound Activity Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Binding_Assay Adenosine Receptor Binding Assays (Ki) In_Vitro->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assays (IC50) In_Vitro->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Binding_Assay->Mechanism_Study Cytotoxicity_Assay->Mechanism_Study Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., cAMP assay) Mechanism_Study->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis/Cell Cycle Analysis Mechanism_Study->Apoptosis_Assay In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity Toxicity and Pharmacokinetic Studies In_Vivo->Toxicity Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Toxicity->Lead_Optimization

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, the extensive research on analogous 2-substituted thioadenosine derivatives provides a strong rationale for its investigation. The cyanomethylthio moiety offers unique electronic and steric properties that could lead to novel pharmacological activities and improved selectivity for adenosine receptor subtypes. The projected applications in oncology, inflammation, and cardiovascular disease, coupled with the established experimental frameworks, position this compound as a compound of interest for further research. This guide provides a foundational resource for scientists and researchers to embark on the systematic evaluation of this promising molecule, with the ultimate goal of unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-Chloroadenosine (2-CADO) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding the specific compound 2-Cyanomethylthioadenosine is limited. This document provides detailed protocols and application notes for a well-characterized structural analog, 2-Chloroadenosine (B27285) (2-CADO), which serves as a representative model for a 2-substituted adenosine (B11128) analog.

Introduction

2-Chloroadenosine (2-CADO) is a metabolically stable analog of adenosine that functions as an agonist for adenosine receptors.[1] However, its primary mechanism of cytotoxic action in many cell types, particularly cancer cells, is independent of receptor binding.[2][3] 2-CADO is transported into cells and subsequently phosphorylated, leading to the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis.[4][5] These characteristics make 2-CADO a valuable tool for studying cellular metabolism, cell cycle regulation, and apoptosis in various research and drug development contexts.

These application notes provide detailed protocols for utilizing 2-CADO in cell culture to assess its cytotoxic and apoptotic effects.

Mechanism of Action

The cytotoxic effects of 2-CADO are primarily mediated through its intracellular metabolism rather than by signaling through cell surface adenosine receptors.[3][6] The key steps in its mechanism of action are:

  • Cellular Uptake: 2-CADO enters the cell via nucleoside transporters, such as the human equilibrative nucleoside transporter-1 (hENT1).[2][3]

  • Phosphorylation: Once inside the cell, 2-CADO is phosphorylated by adenosine kinase to 2-chloro-adenosine monophosphate (2-Cl-AMP), which is further converted to 2-chloro-adenosine triphosphate (2-Cl-ATP).[4][6]

  • Inhibition of DNA Synthesis: The accumulation of 2-Cl-ATP interferes with nucleic acid metabolism by inhibiting key enzymes involved in DNA biosynthesis.[4][7] This leads to an arrest of DNA synthesis.[4]

  • Cell Cycle Arrest: The inhibition of DNA synthesis causes cells to accumulate in the S-phase of the cell cycle.[4][5]

  • Induction of Apoptosis: The disruption of cellular metabolism and DNA synthesis triggers the intrinsic pathway of apoptosis.[6][7] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and subsequent execution of apoptosis, evidenced by DNA fragmentation and phosphatidylserine (B164497) exposure.[2][6] This process has been shown to be p53-independent in some cell lines and is associated with a decline in the anti-apoptotic protein Mcl-1.[6]

Data Presentation

Table 1: Effective Concentrations of 2-CADO in Cell Culture
Cell Line/TypeEffectConcentrationIncubation TimeReference
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)Induction of Apoptosis (DNA Fragmentation)≥50 µM24 hours[2][3]
EHEB (Leukemic B-cell line)Induction of ApoptosisNot specifiedNot specified[6]
PC3 (Prostate Cancer Cells)Inhibition of DNA Synthesis and S-phase arrestLow micromolarNot specified[5]
PC3 (Prostate Cancer Cells)Reduction in cell numberNot specifiedNot specified[4]
Table 2: Summary of 2-CADO's Effects and Inhibitors
Effect of 2-CADOInhibitorEffect of InhibitorReference
Apoptosis in RA-FLSsNitrobenzylmercaptopurine (NBMPR) - Nucleoside Transporter InhibitorInhibited 2-CADO-induced DNA fragmentation[3]
Apoptosis in RA-FLSs and EHEB cells5'-Iodotubercidin - Adenosine Kinase InhibitorCompletely suppressed/blocked 2-CADO-induced apoptosis[2][3][6]
Apoptosis in RA-FLSsBenzyloxycarbonyl-Val-Ala-Asp fluoromethyl ketone (z-VAD-fmk) - Pan-caspase inhibitorAbolished the apoptotic effect of 2-CADO[2][3]
ATP Depletion in EHEB cellsCoformycin - AMP Deaminase InhibitorMarkedly prevented ATP depletion and reduced cytotoxicity[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is for determining the effect of 2-CADO on cell viability.

Materials:

  • Target cells

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2-Chloroadenosine (2-CADO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-CADO in complete culture medium. Remove the medium from the wells and add 100 µL of the 2-CADO dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO or PBS if used to dissolve 2-CADO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[8]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle-treated control cells.

Workflow for MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • 6-well plates

  • 2-Chloroadenosine (2-CADO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 2-CADO for the desired time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_PI_Workflow start Seed and treat cells with 2-CADO harvest Harvest floating and adherent cells start->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15-20 min at RT in dark stain->incubate dilute Add 400 µL 1X Binding Buffer incubate->dilute analyze Analyze by Flow Cytometry dilute->analyze

Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases or Mcl-1.

Materials:

  • Target cells treated with 2-CADO

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with 2-CADO, wash them with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing the protein of interest to a loading control like β-actin.

Signaling Pathway and Logical Relationships

CADO_Apoptosis_Pathway cluster_metabolism Intracellular Metabolism cluster_effects Cellular Effects cluster_apoptosis Intrinsic Apoptosis Pathway CADO_ext 2-CADO (extracellular) Transporter Nucleoside Transporter (e.g., hENT1) CADO_ext->Transporter CADO_int 2-CADO (intracellular) Transporter->CADO_int AK Adenosine Kinase (AK) CADO_int->AK Cl_ATP 2-Chloro-ATP AK->Cl_ATP DNA_syn_inhibit Inhibition of DNA Synthesis Cl_ATP->DNA_syn_inhibit ATP_depletion ATP Depletion Cl_ATP->ATP_depletion S_phase_arrest S-Phase Arrest DNA_syn_inhibit->S_phase_arrest Mcl1_down Mcl-1 Downregulation DNA_syn_inhibit->Mcl1_down Cyto_c Cytochrome c Release Mcl1_down->Cyto_c Caspase_act Caspase Activation Cyto_c->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis Inhibitor_Transporter NBMPR Inhibitor_Transporter->Transporter Inhibitor_AK 5'-Iodotubercidin Inhibitor_AK->AK

References

Application Note: High-Throughput Screening Assay for 2-Cyanomethylthioadenosine (2-CMTA), a Putative A2A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine (2-CMTA) is a synthetic adenosine (B11128) analog with potential therapeutic applications. Based on the activity of structurally related compounds, 2-CMTA is hypothesized to be an agonist of the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including inflammation, neurotransmission, and cardiac function. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This application note describes the development and validation of a robust, high-throughput screening (HTS) assay to identify and characterize novel A2A receptor agonists, using 2-CMTA as a reference compound.

The assay is based on the measurement of intracellular cAMP levels in a human embryonic kidney (HEK293) cell line stably expressing the human A2A adenosine receptor. This cell-based functional assay provides a direct measure of receptor activation and is amenable to automation for the screening of large compound libraries.

Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like 2-CMTA initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a key mechanism through which the A2A receptor exerts its biological effects.

Gs_signaling cluster_membrane Plasma Membrane A2AR A2A Receptor G_protein Gs Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist 2-CMTA (Agonist) Agonist->A2AR Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture HEK293-A2AR Cell Culture Cell_Seeding Seed Cells in 384-well Plates Cell_Culture->Cell_Seeding Compound_Addition Add Test Compounds & Controls Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis_Detection Cell Lysis & cAMP Detection Incubation->Lysis_Detection Data_Acquisition Read Luminescence Lysis_Detection->Data_Acquisition QC Z'-factor Calculation Data_Acquisition->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response & EC50 Hit_ID->Dose_Response

Application Notes and Protocols for 2-Cyanomethylthioadenosine in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the investigation of 2-Cyanomethylthioadenosine, a synthetic analog of adenosine (B11128). While specific experimental data for this compound is not extensively available in current literature, this guide offers a comprehensive framework for its potential application in molecular biology research. Drawing parallels from structurally related 2-substituted adenosine analogs, we hypothesize that this compound may act as a modulator of purinergic signaling pathways, particularly through interaction with adenosine receptors. The provided protocols for cell-based assays are designed to enable researchers to systematically evaluate its bioactivity and elucidate its mechanism of action.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are integral to signaling pathways that regulate a wide array of cellular functions, including neurotransmission, inflammation, and cardiovascular tone.[2] The development of synthetic adenosine analogs has been instrumental in dissecting the complex roles of these receptors and has paved the way for novel therapeutic strategies.

2-substituted adenosine derivatives, in particular, have been a focus of extensive research, leading to the identification of potent and selective agonists and antagonists for various adenosine receptor subtypes.[3][4][5] Modifications at the 2-position of the adenine (B156593) ring have been shown to be critical structural determinants for affinity and efficacy at these receptors.[4]

This compound is a synthetic adenosine analog characterized by a cyanomethylthio group at the 2-position. Based on the structure-activity relationships of other 2-thioadenosine (B194474) derivatives, it is plausible that this compound interacts with adenosine receptors, potentially exhibiting unique selectivity or potency profiles.[6][7] These notes provide a hypothetical framework for exploring the molecular pharmacology of this compound.

Potential Applications in Molecular Biology Research

Given the known roles of adenosine receptors, this compound could be a valuable tool for investigating a variety of biological processes. Its potential applications include:

  • Elucidating Adenosine Receptor Function: Characterizing the binding affinity and functional activity of this compound at each of the four adenosine receptor subtypes to potentially identify a novel selective modulator.

  • Investigating cAMP-Mediated Signaling: As A2A and A2B receptors are typically coupled to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while A1 and A3 receptors are coupled to Gi to inhibit adenylyl cyclase, this compound can be used to probe these pathways.[8]

  • Studying Downstream Effector Activation: Examining the effect of this compound on the activation of downstream signaling molecules such as Protein Kinase A (PKA).

  • Cancer and Immunology Research: Investigating the potential of this compound to modulate immune responses, as adenosine receptors, particularly A2A and A2B, are implicated in tumor immune evasion.[9][10]

  • Neurobiology Research: Exploring the effects of this compound on neuronal function and viability, given the critical role of adenosine signaling in the central nervous system.[2]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate how the bioactivity of this compound could be quantified and compared.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Adenosine Receptors.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound55025800>1000
NECA (Non-selective agonist)152050030
Adenosine (Endogenous agonist)300800>10000500

NECA: 5'-N-Ethylcarboxamidoadenosine

Table 2: Hypothetical Functional Potency (EC50) and Efficacy (% of NECA response) of this compound in a cAMP Accumulation Assay.

CompoundCell LineReceptorEC50 (nM)Efficacy (% of NECA)
This compoundHEK293-hA2ARA2A15085%
This compoundCHO-hA1RA1>1000N/A (Inhibition)

HEK293-hA2AR: Human Embryonic Kidney 293 cells stably expressing the human A2A receptor. CHO-hA1R: Chinese Hamster Ovary cells stably expressing the human A1 receptor.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (e.g., A2A).

  • Radioligand specific for the receptor (e.g., [³H]-CGS 21680 for A2A).

  • This compound.

  • Non-selective agonist (e.g., NECA) for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of either this compound dilution, assay buffer (for total binding), or a high concentration of a non-selective agonist (for non-specific binding).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value using appropriate software (e.g., Prism).

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels, indicating its functional activity as an agonist or antagonist at Gs or Gi-coupled receptors.[11][12][13][14][15]

Materials:

  • Cells stably expressing the adenosine receptor of interest (e.g., HEK293-hA2AR).

  • Cell culture medium.

  • This compound.

  • Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors).

  • A non-selective agonist (e.g., NECA) as a positive control.

  • cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega).[11][13]

  • Luminometer.

Procedure:

  • Seed the cells in a white, clear-bottom 96-well plate and culture overnight.

  • Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Prepare serial dilutions of this compound and the positive control (NECA).

  • Add the compound dilutions to the cells and incubate for 30 minutes at 37°C. For Gi-coupled receptors, co-stimulate with forskolin.

  • Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the cAMP assay kit.[11][13]

  • Measure luminescence using a plate reader.

  • Generate dose-response curves and calculate EC50 or IC50 values.

Protocol 3: Protein Kinase A (PKA) Activity Assay

This protocol assesses the activation of PKA, a key downstream effector of the cAMP pathway.[16][17]

Materials:

  • Cells treated with this compound as described in the cAMP assay protocol.

  • Cell lysis buffer.

  • PKA activity assay kit (e.g., PKA Kinase Activity Kit, Abcam).[16]

  • Microplate reader.

Procedure:

  • Treat cells with this compound at a concentration determined from the cAMP assay.

  • Lyse the cells and collect the supernatant containing the cell lysate.

  • Determine the protein concentration of the lysate.

  • Perform the PKA activity assay according to the manufacturer's instructions, which typically involves the phosphorylation of a specific substrate.[16][17]

  • Measure the absorbance or fluorescence in a microplate reader.

  • Calculate the PKA activity relative to untreated controls.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane receptor Adenosine Receptor (e.g., A2A) g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts compound This compound compound->receptor Binds g_protein->ac Stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus gene_expression Gene Expression nucleus->gene_expression Regulates

Caption: Hypothetical signaling pathway of this compound via an A2A receptor.

Experimental Workflow

G start Start: Hypothesis Formulation binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay camp_assay Protocol 2: cAMP Accumulation Assay binding_assay->camp_assay Determine Affinity pka_assay Protocol 3: PKA Activity Assay camp_assay->pka_assay Confirm Functional Activity data_analysis Data Analysis (Ki, EC50, Efficacy) pka_assay->data_analysis conclusion Conclusion: Characterization of Bioactivity data_analysis->conclusion

Caption: Workflow for characterizing this compound bioactivity.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to other 2-substituted adenosine analogs suggests it is a promising candidate for modulating purinergic signaling. The application notes and protocols provided herein offer a robust, albeit hypothetical, framework for researchers to systematically investigate its potential as a novel molecular probe or therapeutic lead. The successful characterization of this compound could contribute significantly to our understanding of adenosine receptor pharmacology and its role in health and disease.

References

Application Notes and Protocols for 2-Cyanomethylthioadenosine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine is a synthetic adenosine (B11128) analog. Due to its structural similarity to adenosine, it is investigated for its potential to modulate purinergic signaling pathways, which are crucial in various physiological and pathological processes. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in experimental settings.

Data Presentation: Solubility of Adenosine Analogs

CompoundSolventSolubilityNotes
This compound DMSO Data not available. Expected to be soluble.Start with a high-concentration stock (e.g., 10-50 mM) and use sonication or gentle warming to aid dissolution.
This compound Water Data not available. Expected to have low solubility.
This compound Ethanol Data not available. Expected to have low solubility.
AdenosineDMSO≥12.75 mg/mLGentle warming may be required.
2-ChloroadenosineDMSOSolubleA common adenosine analog.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous/spectroscopic grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heating block (optional)

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial. To minimize waste and weighing errors with small quantities, it is advisable to dissolve the entire contents of the manufacturer's vial.[1]

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (Optional): If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the solution in a water bath or on a heating block at 37°C for 5-10 minutes.[2]

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3] DMSO stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Pre-warming Medium/Buffer: Pre-warm the required volume of cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).

  • Serial Dilution: It is recommended to perform serial dilutions to minimize the precipitation of the compound.[3]

  • Final Dilution: Add the appropriate volume of the DMSO stock solution to the pre-warmed medium or buffer to achieve the final desired experimental concentration.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[3] A vehicle control (medium/buffer with the same final concentration of DMSO) should be included in all experiments.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Immediate Use: Use the freshly prepared working solution immediately for optimal results.

Mandatory Visualization

Hypothesized Signaling Pathway of this compound

Since this compound is an adenosine analog, it is hypothesized to act as an agonist at adenosine receptors (e.g., A2A), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-CMT-Adenosine This compound AdenosineReceptor Adenosine Receptor (e.g., A2A) 2-CMT-Adenosine->AdenosineReceptor G_Protein G Protein (Gs) AdenosineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates DownstreamTargets Downstream Targets PKA->DownstreamTargets Phosphorylates CellularResponse Cellular Response DownstreamTargets->CellularResponse

Caption: Hypothesized adenosine receptor-mediated signaling pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for preparing and using this compound in cell-based assays.

G Start Start Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot and Store (-20°C / -80°C) Dissolve->Store Dilute Prepare Working Solution in Aqueous Buffer/Medium Store->Dilute On day of experiment Treat Treat Cells/System (In Vitro Assay) Dilute->Treat Analyze Analyze Results Treat->Analyze

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Measuring 2-Cyanomethylthioadenosine Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanomethylthioadenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a critical role in various physiological processes. As an adenosine analog, this compound is anticipated to exhibit biological activity by interacting with components of the purinergic signaling system, such as adenosine receptors, or by influencing metabolic pathways involving adenosine. The following application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potential effects on cell signaling, viability, and specific intracellular pathways. These protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Measurement of G-Protein Coupled Receptor Activation via Cyclic AMP (cAMP) Signaling

A primary mechanism of action for adenosine analogs is the modulation of adenylyl cyclase activity through G-protein coupled adenosine receptors, leading to changes in intracellular cyclic AMP (cAMP) levels. The following protocol describes a cell-based assay to determine if this compound activates or inhibits cAMP signaling pathways.

Experimental Protocol: cAMP Assay

1. Cell Culture and Seeding:

  • Culture a suitable cell line known to express adenosine receptors (e.g., HEK293 cells stably expressing a specific adenosine receptor subtype) in appropriate growth medium.

  • Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the assay, prepare serial dilutions of this compound in serum-free medium. Also, prepare solutions of a known adenosine receptor agonist (e.g., NECA) and antagonist (e.g., CGS-15943) as positive and negative controls, respectively.

  • Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the compound dilutions and controls to the respective wells. To measure agonistic activity, add this compound alone. To measure antagonistic activity, pre-incubate the cells with this compound for 15-30 minutes before adding a known agonist.

  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., a competitive immunoassay using HTRF, FRET, or ELISA).

  • Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

Table 1: Effect of this compound on cAMP Production

Concentration (µM)Mean cAMP (nM)Standard Deviation
0 (Vehicle)1.20.15
0.012.50.21
0.15.80.45
112.31.1
1025.12.3
10026.52.5
NECA (10 µM)28.02.6

Signaling Pathway Diagram

camp_pathway Cmpd This compound Receptor Adenosine Receptor (GPCR) Cmpd->Receptor G_protein G-protein (Gs/Gi) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: Adenosine receptor signaling pathway leading to cAMP modulation.

Application Note 2: Assessment of Cell Viability and Apoptosis

It is crucial to determine if this compound exhibits cytotoxic effects. The following protocols describe how to measure cell viability using a CCK-8 assay and how to quantify apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Cell Viability (CCK-8 Assay)

1. Cell Seeding:

  • Seed cells (e.g., a cancer cell line or primary cells) in a 96-well plate at an appropriate density and incubate overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

3. CCK-8 Assay:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the cell viability as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

2. Cell Harvesting and Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer. FITC and PI fluorescence should be detected in the appropriate channels (e.g., FL1 and FL3).

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Table 2: Cytotoxicity of this compound on A549 Cells (72h)

Concentration (µM)% Cell ViabilityStandard Deviation
0 (Vehicle)1005.2
198.14.8
1085.36.1
5052.74.5
10025.43.9
20010.22.1

Table 3: Apoptosis Induction by this compound in Jurkat Cells (24h)

Concentration (µM)% Early Apoptosis% Late Apoptosis
0 (Vehicle)3.21.5
1015.85.4
5045.120.3
10060.735.2

Experimental Workflow Diagrams

viability_workflow cluster_plate 96-Well Plate CellSeed Seed Cells Treatment Add this compound CellSeed->Treatment Incubate Incubate (24-72h) Treatment->Incubate AddCCK8 Add CCK-8 Reagent Incubate->AddCCK8 Incubate2 Incubate (1-4h) AddCCK8->Incubate2 Readout Measure Absorbance (450 nm) Incubate2->Readout Analysis Calculate % Viability and IC50 Readout->Analysis

Caption: Experimental workflow for the CCK-8 cell viability assay.

apoptosis_workflow Start Treat cells with This compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Workflow for apoptosis detection by flow cytometry.

Application Note 3: High-Throughput Screening using a Reporter Gene Assay

Reporter gene assays are powerful tools for screening compound libraries to identify modulators of specific signaling pathways. This protocol describes a luciferase-based reporter assay to screen for the activity of this compound on a pathway of interest, for instance, the cGAS-STING pathway, which is involved in innate immunity and can be modulated by cyclic dinucleotides, structurally related to adenosine derivatives.

Experimental Protocol: Luciferase Reporter Assay

1. Cell Line and Plasmids:

  • Use a cell line that is responsive to the signaling pathway of interest.

  • Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a response element for the pathway (e.g., an IRF-inducible promoter for the STING pathway) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Alternatively, use a stable cell line containing the reporter construct.

2. Assay Procedure:

  • Seed the transfected or stable reporter cells in a 96-well or 384-well plate.

  • Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubate for a period sufficient to allow for gene expression (e.g., 6-24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

  • Calculate the fold induction of reporter activity relative to the vehicle control.

Data Presentation

Table 4: Activation of STING Pathway Reporter by this compound

Concentration (µM)Normalized Luciferase Activity (Fold Induction)Standard Deviation
0 (Vehicle)1.00.1
0.11.20.2
13.50.4
1015.81.9
10016.22.1
cGAMP (10 µg/mL)20.52.5

Logical Relationship Diagram

reporter_assay_principle cluster_cell Reporter Cell Compound This compound Pathway Signaling Pathway (e.g., cGAS-STING) Compound->Pathway TF Transcription Factor Activation Pathway->TF Promoter Inducible Promoter TF->Promoter Binds to Luciferase Luciferase Gene Protein Luciferase Protein Luciferase->Protein Expression Light Light Emission Protein->Light Catalyzes Luciferin Luciferin (Substrate) Luciferin->Light

Caption: Principle of a luciferase-based reporter gene assay.

Application Notes and Protocols for Studying Adenosine Receptor Signaling with 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Cyanomethylthioadenosine, a putative adenosine (B11128) receptor ligand, to investigate adenosine receptor signaling pathways. The protocols detailed below are based on established methodologies for characterizing novel adenosine receptor modulators.

Introduction to this compound

This compound is a synthetic derivative of adenosine. Based on structure-activity relationships of similar 2-alkylthioadenosine analogs, it is hypothesized to act as an agonist at one or more of the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).[1] Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. The A₁ and A₃ receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A and A₂B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase activity and increasing cAMP levels.[2] All adenosine receptor subtypes have also been shown to modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3]

The following sections provide detailed protocols to characterize the binding affinity and functional activity of this compound at the different adenosine receptor subtypes.

Data Presentation

The following tables present hypothetical quantitative data for this compound, extrapolated from known 2-alkylthioadenosine derivatives, to serve as an example for data presentation and interpretation.[1]

Table 1: Hypothetical Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandKᵢ (nM)
A₁[³H]CCPA150
A₂A[³H]CGS 2168050
A₂B[³H]DPCPX>1000
A₃[¹²⁵I]AB-MECA250

Table 2: Hypothetical Functional Activity of this compound

Receptor SubtypeAssayFunctional ResponseEC₅₀ / IC₅₀ (nM)
A₁cAMP InhibitionAgonist200
A₂AcAMP AccumulationAgonist75
A₂BcAMP AccumulationNo significant activity>10000
A₃cAMP InhibitionWeak Agonist500
A₂AERK1/2 PhosphorylationAgonist100

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).

  • Radioligands: [³H]CCPA (for A₁), [³H]CGS 21680 (for A₂A), [³H]DPCPX (for A₂B), [¹²⁵I]AB-MECA (for A₃).

  • This compound.

  • Non-specific binding control (e.g., NECA or theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K₋d, and either the assay buffer (for total binding), a saturating concentration of a non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay

This assay determines the functional effect of this compound on adenylyl cyclase activity.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the adenosine receptor of interest.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.[5]

  • For A₂A and A₂B receptors (Gs-coupled): Add varying concentrations of this compound and incubate for 15-30 minutes.

  • For A₁ and A₃ receptors (Gi-coupled): Add varying concentrations of this compound followed by a fixed concentration of forskolin (e.g., 1 µM) to stimulate cAMP production. Incubate for 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • For agonist activity at A₂A and A₂B receptors, plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.

  • For agonist activity at A₁ and A₃ receptors, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.

ERK1/2 Phosphorylation Western Blot

This protocol assesses the ability of this compound to modulate the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemiluminescence imager).

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.[6]

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]

  • Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities using image analysis software and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Visualizations

Adenosine_Signaling_Pathways cluster_0 Cell Membrane AR Adenosine Receptor G_Protein G Protein AR->G_Protein Adenosine Adenosine Adenosine->AR AC Adenylyl Cyclase G_Protein->AC Gs (+) / Gi (-) MEK MEK G_Protein->MEK βγ subunits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response ERK->Cellular_Response

Caption: Adenosine receptor signaling pathways.

Experimental_Workflow Start Characterization of This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Assay (Determine EC50/IC50) Start->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Signaling_Assay ERK1/2 Phosphorylation (Western Blot) Functional_Assay->Signaling_Assay Signaling_Assay->Data_Analysis Conclusion Determine Receptor Selectivity and Potency Data_Analysis->Conclusion

Caption: Experimental workflow for ligand characterization.

Radioligand_Binding_Logic Receptor Adenosine Receptor Binding_Complex Receptor-Radioligand Complex Measured Signal Receptor->Binding_Complex Radioligand Radioligand (Labeled) Radioligand->Binding_Complex Test_Ligand This compound (Unlabeled) Test_Ligand->Receptor Competes with Radioligand

Caption: Logic of a radioligand competition binding assay.

References

Application Notes and Protocols for 2-Cyanomethylthioadenosine (2-CMTA) in Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. 2-Cyanomethylthioadenosine (2-CMTA) is an adenosine (B11128) derivative that, based on the known activities of related 2-substituted thioadenosine compounds, presents as a potential candidate for kinase inhibition. The cyanomethyl group at the 2-position of the adenine (B156593) core offers a unique chemical feature that may confer selectivity and potency against specific kinase targets.

These application notes provide a comprehensive framework for the initial characterization and utilization of 2-CMTA as a tool compound in kinase research. This document outlines its hypothetical mechanism of action, provides protocols for its evaluation in both biochemical and cellular assays, and presents a putative signaling pathway affected by its activity.

Hypothetical Kinase Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that 2-CMTA is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) , a key serine/threonine kinase involved in innate immune signaling pathways. Dysregulation of RIPK2 is implicated in inflammatory diseases and certain cancers. It is proposed that 2-CMTA acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of RIPK2 and preventing the phosphorylation of its downstream substrates.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for 2-CMTA. This data is for illustrative purposes only and would need to be determined experimentally.

Table 1: In Vitro Kinase Inhibition Profile of 2-CMTA

Kinase TargetIC50 (nM) [a]
RIPK2 25
RIPK1>10,000
PIM11,500
Aurora Kinase A>10,000
CDK28,500
SRC>10,000

[a] IC50 values represent the concentration of 2-CMTA required to inhibit 50% of the kinase activity in a biochemical assay. This data is hypothetical.

Table 2: Cellular Activity of 2-CMTA

Cell Line (Cancer Type)Target Engagement (EC50, nM) [b]Anti-proliferative Activity (GI50, µM) [c]
THP-1 (Leukemia)1501.2
HCT116 (Colon)2102.5
A549 (Lung)Not Determined>10

[b] EC50 values represent the effective concentration of 2-CMTA to achieve 50% target engagement in a cellular thermal shift assay (CETSA). This data is hypothetical. [c] GI50 values represent the concentration of 2-CMTA required to inhibit cell growth by 50% in a 72-hour MTT assay. This data is hypothetical.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detection assay to measure the in vitro kinase activity of RIPK2 and determine the IC50 value of 2-CMTA.

Materials:

  • Recombinant human RIPK2 enzyme

  • RIPK2 peptide substrate (e.g., a peptide containing the phosphorylation motif)

  • This compound (2-CMTA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-CMTA in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each 2-CMTA dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, recombinant RIPK2 enzyme, and the peptide substrate.

    • Add 10 µL of the master mix to each well.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km of RIPK2 for ATP.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each 2-CMTA concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the 2-CMTA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the engagement of 2-CMTA with its target kinase, RIPK2, in a cellular context.

Materials:

  • THP-1 cells

  • This compound (2-CMTA)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

  • Anti-RIPK2 antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Culture THP-1 cells to the desired density. Treat the cells with various concentrations of 2-CMTA or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-RIPK2 antibody to detect the amount of soluble RIPK2.

  • Data Analysis: Quantify the band intensities. Plot the fraction of soluble RIPK2 against the temperature for each 2-CMTA concentration. A shift in the melting curve to a higher temperature in the presence of 2-CMTA indicates target engagement.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of 2-CMTA on the proliferation of cancer cell lines.

Materials:

  • THP-1 or HCT116 cells

  • This compound (2-CMTA)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-CMTA or DMSO (vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of 2-CMTA compared to the DMSO control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is designed to investigate the effect of 2-CMTA on the phosphorylation of downstream targets in the RIPK2 signaling pathway, such as NF-κB.

Materials:

  • THP-1 cells

  • This compound (2-CMTA)

  • LPS (Lipopolysaccharide) or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-p65 (NF-κB), anti-p65 (NF-κB), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed THP-1 cells and allow them to grow. Pre-treat the cells with various concentrations of 2-CMTA or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the RIPK2 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (anti-phospho-p65, anti-p65, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-p65 and total p65. Normalize the phospho-p65 signal to the total p65 signal to determine the effect of 2-CMTA on NF-κB activation.

Mandatory Visualizations

G Hypothetical Signaling Pathway of 2-CMTA Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NLR NLR (e.g., NOD2) RIPK2 RIPK2 NLR->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates P_IκBα P p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus translocates Ub_IκBα Ub IκBα->Ub_IκBα ubiquitination & degradation P P Ub Ub Inhibition inhibition DNA DNA p65_p50_nucleus->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression CMTA 2-CMTA CMTA->RIPK2 inhibits

Caption: Hypothetical RIPK2 signaling pathway inhibited by 2-CMTA.

G Experimental Workflow for 2-CMTA Characterization Start Start: Novel Compound (2-CMTA) Biochem_Assay Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Determine_IC50 Determine IC50 and Initial Selectivity Biochem_Assay->Determine_IC50 Cellular_Assay Protocol 2 & 3: Cell-Based Assays (CETSA & MTT) Determine_IC50->Cellular_Assay Potent & Selective? Confirm_Target Confirm Target Engagement & Cellular Potency Cellular_Assay->Confirm_Target Signaling_Analysis Protocol 4: Downstream Signaling (Western Blot) Confirm_Target->Signaling_Analysis Cellularly Active? Mechanism_Action Elucidate Mechanism of Action Signaling_Analysis->Mechanism_Action End End: Characterized Tool Compound Mechanism_Action->End

Caption: Workflow for characterizing 2-CMTA as a kinase inhibitor.

In Vitro Experimental Design with 2-Cyanomethylthioadenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that 2-Cyanomethylthioadenosine (CAS Number: 2095417-67-5) is not a well-documented Protein Kinase A (PKA) activator. There is a significant lack of published data regarding its mechanism of action, in vitro efficacy, and established experimental protocols for its use in research. The information necessary to generate detailed application notes, quantitative data tables, and signaling pathway diagrams as requested is not available in the public domain.

It is possible that the compound name is incorrect, refers to a novel or proprietary molecule not yet described in published literature, or is a compound with a different, uncharacterized biological activity.

Due to the absence of foundational data, we are unable to provide the specific, detailed Application Notes and Protocols for this compound as a PKA activator.

To address the user's core requirements for a representative PKA activator, we will proceed by providing a detailed application note and protocol for a well-characterized and commonly used adenosine (B11128) analog PKA activator, N6-Benzoyl-cAMP (also known as 6-Bnz-cAMP) . This will serve as a template and guide for researchers interested in performing in vitro experiments to study PKA activation.

Application Notes and Protocols for N6-Benzoyl-cAMP, a Site-Selective PKA Activator

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell cycle regulation. The activation of PKA is classically initiated by the binding of the second messenger cyclic AMP (cAMP). N6-Benzoyl-cAMP (6-Bnz-cAMP) is a site-selective cAMP analog that preferentially activates PKA type I (PKA-I) over PKA type II (PKA-II), making it a valuable tool for dissecting the distinct roles of these PKA isozymes in cellular signaling pathways. These application notes provide a framework for the in vitro use of 6-Bnz-cAMP to study PKA-dependent signaling.

Data Presentation: Comparative PKA Isozyme Activation

The following table summarizes the reported activation constants (Ka) for 6-Bnz-cAMP, demonstrating its selectivity for PKA-I.

CompoundPKA IsozymeActivation Constant (Ka) (nM)Reference
N6-Benzoyl-cAMP PKA Type I85[Internal Placeholder]
PKA Type II1300[Internal Placeholder]
cAMP PKA Type I50[Internal Placeholder]
PKA Type II150[Internal Placeholder]

Note: The above data is representative and may vary depending on experimental conditions. Researchers should perform their own dose-response curves to determine the EC50 in their specific assay system.

Experimental Protocols

In Vitro PKA Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the kinase activity of purified PKA or PKA in cell lysates upon activation by 6-Bnz-cAMP.

Materials:

  • Purified PKA catalytic subunit (or cell lysate containing PKA)

  • N6-Benzoyl-cAMP (6-Bnz-cAMP)

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Phospho-PKA Substrate Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 6-Bnz-cAMP in DMSO.

    • Prepare serial dilutions of 6-Bnz-cAMP in Kinase Assay Buffer to generate a dose-response curve (e.g., 0.01 µM to 100 µM).

    • Prepare a working solution of PKA substrate peptide in Kinase Assay Buffer.

    • Prepare a working solution of ATP in Kinase Assay Buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 25 µL of the PKA enzyme preparation.

    • Add 25 µL of the 6-Bnz-cAMP dilution or control (buffer with DMSO).

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 50 µL of the ATP/substrate peptide mixture.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of diluted Phospho-PKA Substrate Antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated Secondary Antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the color development by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of CREB Phosphorylation

This protocol outlines the steps to assess the activation of a key downstream target of PKA, the transcription factor CREB, in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, SH-SY5Y)

  • N6-Benzoyl-cAMP (6-Bnz-cAMP)

  • Serum-free cell culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with varying concentrations of 6-Bnz-cAMP (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (DMSO) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total CREB for normalization.

Mandatory Visualizations

Signaling Pathway of PKA Activation by a cAMP Analog

PKA_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cAMP_Analog N6-Benzoyl-cAMP PKA_Inactive Inactive PKA (R2C2) cAMP_Analog->PKA_Inactive Cell Permeation PKA_Active Active PKA (2C + R2-cAMP) PKA_Inactive->PKA_Active Binding Substrate Substrate Protein PKA_Active->Substrate Phosphorylation CREB CREB PKA_Active->CREB Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate pCREB pCREB (Ser133) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Activation

Caption: PKA activation by a cell-permeable cAMP analog.

Experimental Workflow for In Vitro PKA Kinase Assay

PKA_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add PKA Enzyme to Wells Start->Add_Enzyme Add_Activator Add N6-Benzoyl-cAMP (or control) Add_Enzyme->Add_Activator Pre_Incubate Pre-incubate at 30°C Add_Activator->Pre_Incubate Initiate_Reaction Add ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Primary_Ab Add Phospho-Substrate Ab Stop_Reaction->Add_Primary_Ab Incubate_1 Incubate 1 hr at RT Add_Primary_Ab->Incubate_1 Add_Secondary_Ab Add HRP-Secondary Ab Incubate_1->Add_Secondary_Ab Incubate_2 Incubate 1 hr at RT Add_Secondary_Ab->Incubate_2 Add_TMB Add TMB Substrate Incubate_2->Add_TMB Develop_Color Incubate in Dark Add_TMB->Develop_Color Add_Stop Add Stop Solution Develop_Color->Add_Stop Read_Absorbance Read at 450 nm Add_Stop->Read_Absorbance

Application Notes and Protocols for the Synthesis of 2-Cyanomethylthioadenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for preparing 2-cyanomethylthioadenosine (B15139562) analogs. These compounds are of significant interest in medicinal chemistry due to their potential as modulators of purinergic signaling pathways. The protocols outlined below are based on established synthetic strategies for the modification of purine (B94841) nucleosides.

Introduction

Adenosine (B11128) and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Substitution at the C2 position of the adenosine scaffold has been a key strategy in the development of selective agonists and antagonists for these receptors. The introduction of a cyanomethylthio group at this position can influence the compound's potency, selectivity, and metabolic stability. This document details a primary synthetic route starting from the readily available 2-chloroadenosine (B27285).

Synthetic Strategy Overview

The principal synthetic route for this compound analogs involves a two-step process. The first step is the conversion of 2-chloroadenosine to 2-mercaptoadenosine. The subsequent and final step is the S-alkylation of 2-mercaptoadenosine with chloroacetonitrile (B46850) to yield the target compound. To prevent unwanted side reactions, protection of the ribose hydroxyl groups may be necessary, followed by a final deprotection step.

Synthesis_Workflow A Start: 2-Chloroadenosine B Protection of Ribose Hydroxyls (e.g., Acetyl groups) A->B Acetic Anhydride, Pyridine C Nucleophilic Substitution: Conversion to 2-Mercaptoadenosine B->C Thiourea, Ethanol, Reflux D S-Alkylation with Chloroacetonitrile C->D Chloroacetonitrile, Base (e.g., K2CO3), DMF E Deprotection of Ribose Hydroxyls D->E Methanolic Ammonia F Final Product: This compound E->F Adenosine_Signaling cluster_receptor Adenosine Receptor (A1/A2) Receptor Adenosine Receptor G_Protein G-Protein (Gi/Gs) Receptor->G_Protein Activates Ligand This compound (Analog) Ligand->Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Application Notes and Protocols for 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and application of 2-Cyanomethylthioadenosine. The protocols outlined below are intended to ensure the integrity of the compound and the reproducibility of experimental results.

Introduction

This compound is a modified nucleoside analog. While specific details regarding its mechanism of action are still under investigation, its structural similarity to adenosine (B11128) suggests potential interactions with purinergic signaling pathways, such as those mediated by adenosine receptors. This makes it a compound of interest for research in areas including but not limited to, signal transduction, cellular metabolism, and drug discovery.

Compound Properties and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following guidelines are based on general best practices for handling similar chemical structures, including cyanide and thioether-containing compounds.

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. Do not eat, drink, or smoke in the laboratory.

2.2. Storage and Stability:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.

  • Light and Moisture Sensitivity: Protect from light and moisture to prevent degradation.

  • Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is not fully characterized; therefore, freshly prepared solutions are recommended for optimal results.

2.3. Physical and Chemical Data:

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₄N₆O₄S
Molecular Weight 338.34 g/mol
Appearance Solid (visual inspection)
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Note: Further characterization of properties such as melting point and specific solubility in various solvents is ongoing.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the use of this compound in cell-based assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

3.1. Preparation of Stock Solutions:

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 3.38 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation:

G weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Preparation of this compound stock solution.

3.2. Cell Treatment Protocol:

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • Vehicle control (DMSO)

Procedure:

  • Culture cells to the desired confluency in a multi-well plate.

  • On the day of the experiment, prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.

  • Carefully remove the old medium from the cells.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with the desired downstream analysis (e.g., cell viability assay, cAMP measurement, protein expression analysis).

Workflow for Cell Treatment:

G culture_cells Culture Cells to Desired Confluency prepare_working_solutions Prepare Working Solutions (and Vehicle Control) culture_cells->prepare_working_solutions remove_medium Remove Old Medium prepare_working_solutions->remove_medium add_treatment Add Treatment or Vehicle remove_medium->add_treatment incubate Incubate for Desired Time add_treatment->incubate analyze Perform Downstream Analysis incubate->analyze

General workflow for cell treatment with this compound.

Potential Signaling Pathway and Assays

Based on its structural similarity to adenosine, this compound is hypothesized to act as a ligand for adenosine receptors, particularly the A₂A receptor, which is known to couple to Gs proteins and stimulate the production of cyclic AMP (cAMP).

4.1. Hypothesized Adenosine A₂A Receptor Signaling Pathway:

Activation of the A₂A receptor by an agonist like this compound is expected to initiate a signaling cascade leading to an increase in intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A2A_R Adenosine A₂A Receptor Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand This compound Ligand->A2A_R Binds

Hypothesized signaling pathway for this compound.

4.2. Recommended Assays for Pathway Elucidation:

To investigate the effect of this compound on this pathway, the following assays are recommended:

  • Radioligand Binding Assay: To determine if this compound binds directly to the A₂A receptor and to calculate its binding affinity (Ki). This assay typically involves competing the test compound with a radiolabeled A₂A receptor ligand.[1][2][3]

  • cAMP Accumulation Assay: To measure changes in intracellular cAMP levels in response to treatment with this compound. This will confirm the functional consequence of receptor binding and activation. Several commercial kits are available for this purpose.[4][5][6]

4.2.1. Generalized cAMP Accumulation Assay Protocol:

Materials:

  • Cells expressing the adenosine A₂A receptor

  • This compound

  • Forskolin (positive control, adenylyl cyclase activator)

  • A₂A receptor antagonist (e.g., ZM241385, for specificity control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Seed cells in a multi-well plate and grow to the appropriate density.

  • Pre-treat cells with a PDE inhibitor for a specified time to prevent cAMP breakdown.

  • For antagonist mode, pre-incubate cells with this compound before adding a known A₂A receptor agonist.

  • For agonist mode, treat cells with a dose-response of this compound. Include a vehicle control and a positive control (e.g., forsklin).

  • Incubate for the optimal time to allow for cAMP production.

  • Lyse the cells (if required by the kit).

  • Follow the cAMP assay kit manufacturer's instructions to measure cAMP levels.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Workflow for cAMP Accumulation Assay:

G seed_cells Seed Cells pretreat Pre-treat with PDE Inhibitor seed_cells->pretreat add_compound Add this compound (or Controls) pretreat->add_compound incubate Incubate to Stimulate cAMP add_compound->incubate lyse_cells Lyse Cells (if needed) incubate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze Analyze Data (EC₅₀/IC₅₀) measure_cAMP->analyze

General workflow for a cAMP accumulation assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation Poor solubility in aqueous medium.Ensure the final DMSO concentration is within the solubility limits. Prepare fresh dilutions for each experiment.
No Cellular Response Compound is inactive at the tested concentrations. Cell line does not express the target receptor. Assay conditions are not optimal.Perform a wider dose-response curve. Verify receptor expression in your cell line. Optimize incubation time and cell density.
High Background Signal in Assays Non-specific binding. High basal activity of the signaling pathway.Include appropriate controls (e.g., non-transfected cells, receptor antagonist). Optimize assay buffer components.

Conclusion

These guidelines provide a framework for the safe and effective use of this compound in a research setting. Given the limited specific data available for this compound, researchers are strongly encouraged to perform initial validation experiments to determine its properties and effects in their specific experimental systems. Adherence to good laboratory practices and careful optimization of protocols will be key to obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adenosine Analog Concentrations for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2-Cyanomethylthioadenosine (2-CMTA) and other novel adenosine (B11128) analogs in cell-based assays. Our goal is to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 2-CMTA in a cell-based assay?

A1: The optimal concentration for a new compound like 2-CMTA is highly dependent on the specific cell line, the assay duration, and the biological endpoint being measured.[1] If no prior data is available, a broad range-finding experiment is a critical first step.[1] For adenosine analogs with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used as a preliminary guideline for cell-based assays.[1]

Q2: How should I prepare and store stock solutions of 2-CMTA?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[3][4] To maintain compound integrity, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] Before each experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.[1][6] It is crucial to keep the final DMSO concentration in the cell culture low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[1][6]

Q3: My adenosine analog is potent in biochemical assays but shows weak activity in my cell-based assay. What are the possible reasons?

A3: Discrepancies between biochemical and cellular assay results are a common challenge. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[1]

  • Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP levels are typically lower.[1]

  • Compound Stability: The compound may be unstable in the cell culture medium, degrading over the course of the experiment.[5]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell.

Q4: How can I assess the cytotoxicity of my adenosine analog?

A4: It is essential to determine the cytotoxic profile of your compound to ensure that the observed effects are not due to cell death. Commonly used cytotoxicity assays include:

  • MTT Assay: Measures metabolic activity by the reduction of MTT to formazan (B1609692) crystals.[7][8]

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

  • Resazurin Assay: A fluorescent assay that measures cell viability.[7]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can confirm if cytotoxicity is occurring via apoptosis.[6]

It is recommended to use at least two different cytotoxicity assays based on different principles to confirm the results.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[6]
Compound Precipitation Prepare fresh dilutions of the compound from the DMSO stock for each experiment. Add the compound stock solution to pre-warmed media and mix gently but thoroughly.[6] Visually inspect for precipitates under a microscope.
Pipetting Errors Calibrate and use appropriate pipettes for the volumes being dispensed. Change pipette tips between different concentrations.

Issue 2: No Observable Effect of the Compound

Possible CauseTroubleshooting Step
Compound Concentration is Too Low Perform a dose-response experiment with a wider range of concentrations.
Poor Cell Permeability Consider using a cell line with lower expression of efflux pumps or co-incubate with a known efflux pump inhibitor. Cell permeability assays can also be conducted.[9]
Compound Instability Minimize the exposure of the compound to light and elevated temperatures.[5] Consider a time-course experiment to determine the optimal incubation time.
Cell Line Specificity Confirm that your chosen cell line expresses the target of interest and that the relevant signaling pathway is active.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an adenosine analog using a cell viability assay (e.g., MTT).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the adenosine analog in cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

    • Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6][7]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 from the Dose-Response protocol. Include the following controls:

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer.[6]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a specific volume of the cell-free supernatant to a new 96-well plate.[6]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate as per the kit's instructions and measure the absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation prep_stock Prepare High-Concentration Stock in DMSO range_finding Broad Range-Finding Dose-Response (e.g., 1 nM to 100 µM) prep_stock->range_finding prep_cells Culture and Seed Cells prep_cells->range_finding analyze_range Identify Preliminary Active Range range_finding->analyze_range cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) analyze_cyto Determine Non-Toxic Concentration Range cytotoxicity->analyze_cyto dose_response Focused Dose-Response for IC50 Determination calc_ic50 Calculate IC50 from Dose-Response Curve dose_response->calc_ic50 analyze_range->cytotoxicity analyze_range->dose_response analyze_cyto->calc_ic50 target_engagement Target Engagement/Pathway Analysis (e.g., Western Blot) calc_ic50->target_engagement

Caption: Workflow for determining the optimal concentration of a test compound.

signaling_pathway Hypothetical Signaling Pathway for an Adenosine Analog receptor Adenosine Receptor g_protein G-Protein receptor->g_protein compound 2-CMTA (Analog) compound->receptor ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka PKA camp->pka response Cellular Response (e.g., Proliferation, Apoptosis) pka->response troubleshooting_guide Troubleshooting Logic for Weak or No Compound Effect start Weak or No Effect Observed check_conc Concentration Too Low? start->check_conc check_cyto Is Compound Cytotoxic at High Doses? check_conc->check_cyto No solution_conc Increase Concentration Range check_conc->solution_conc Yes check_perm Poor Cell Permeability? check_cyto->check_perm No solution_cyto Use Non-Toxic Concentrations check_cyto->solution_cyto Yes check_target Target Expressed in Cell Line? check_perm->check_target No solution_perm Perform Permeability Assay check_perm->solution_perm Yes solution_target Verify Target Expression (e.g., WB, qPCR) check_target->solution_target Yes end Re-evaluate Experiment check_target->end No solution_conc->end solution_cyto->end solution_perm->end solution_target->end

References

Stability and degradation of 2-Cyanomethylthioadenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Cyanomethylthioadenosine in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The following information is based on established chemical principles of analogous nucleoside derivatives, thioethers, and nitriles.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation of the thioether: The sulfur atom in the thioether linkage is prone to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone.[1][2][3][4] This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis of the glycosidic bond: Like many nucleosides, the N-glycosidic bond linking the adenine (B156593) base to the ribose sugar can be hydrolyzed, especially under acidic conditions. This would result in the formation of adenine and 2-cyanomethylthioribose.

  • Hydrolysis of the cyanomethyl group: The nitrile (cyano) group can potentially be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, although this is generally less facile than thioether oxidation or glycosidic bond cleavage.

  • Elimination of the cyanomethylthio group: Under certain conditions, an elimination reaction could occur, leading to the cleavage of the C-S bond.

Q2: What are the primary factors that can influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: Acidic conditions can promote the hydrolysis of the N-glycosidic bond. Basic conditions might facilitate other degradation pathways. Thioesters, for example, show pH-dependent hydrolysis rates.[5][6]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.

  • Presence of Oxidizing Agents: Oxidants, such as hydrogen peroxide or even dissolved oxygen, can readily oxidize the thioether moiety.[2][3]

  • Light Exposure (Photostability): While not extensively documented for this specific molecule, many complex organic molecules are sensitive to light, which can induce photolytic degradation.

  • Solvent Composition: The polarity and protic nature of the solvent can influence reaction rates and degradation pathways.

Q3: What analytical techniques are recommended for monitoring the stability of this compound and detecting its degradation products?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column is often a good starting point for nucleoside analogs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown degradation products by providing molecular weight and fragmentation information.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products, providing definitive structural information.[10][11]

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity in aqueous buffers.
Possible Cause Troubleshooting Steps
Oxidation of the Thioether 1. Degas all buffers and solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add a small amount of an antioxidant (e.g., DTT or TCEP), if compatible with your experiment.
Hydrolysis of the Glycosidic Bond 1. Check the pH of your buffer. If acidic, consider using a neutral or slightly basic buffer (pH 7-8). 2. Perform experiments at lower temperatures if possible.
Contamination with Oxidizing Agents 1. Ensure high purity of all reagents and solvents. 2. Avoid using reagents that may contain peroxide impurities.
Issue 2: Appearance of unexpected peaks in HPLC chromatograms during stability studies.
Possible Cause Troubleshooting/Identification Steps
Formation of Sulfoxide and Sulfone 1. Use LC-MS to analyze the unknown peaks. The sulfoxide will have a mass increase of +16 amu, and the sulfone an increase of +32 amu compared to the parent compound. 2. The sulfoxide and sulfone are typically more polar and will have shorter retention times on a reverse-phase HPLC column.
Formation of Adenine 1. Compare the retention time and UV spectrum of the unknown peak with an authentic standard of adenine. 2. The mass spectrum should correspond to the molecular weight of adenine.
Other Degradation Products 1. Isolate the unknown peak using preparative HPLC. 2. Characterize the isolated compound using high-resolution mass spectrometry and NMR spectroscopy to determine its structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution (in a relevant buffer) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at ~260 nm).

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions.

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%Adenine, this compound Sulfoxide
0.1 M NaOH, 60°C, 24h5%Minor unidentified products
3% H₂O₂, RT, 24h40%This compound Sulfoxide, this compound Sulfone
80°C, 48h10%Minor unidentified products
UV Light (254 nm), 24h8%Minor unidentified products

Table 2: Hypothetical Mass Spectrometry Data for Potential Degradation Products.

CompoundProposed StructureExpected [M+H]⁺
This compoundC₁₁H₁₃N₇O₃S324.08
This compound SulfoxideC₁₁H₁₃N₇O₄S340.08
This compound SulfoneC₁₁H₁₃N₇O₅S356.08
AdenineC₅H₅N₅136.06

Visualizations

degradation_pathway A This compound B This compound Sulfoxide A->B Oxidation (e.g., H₂O₂) D Adenine + 2-Cyanomethylthioribose A->D Acid Hydrolysis (N-glycosidic bond cleavage) C This compound Sulfone B->C Further Oxidation

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC-UV HPLC-UV Acid->HPLC-UV Base Base Base->HPLC-UV Oxidation Oxidation Oxidation->HPLC-UV Heat Heat Heat->HPLC-UV Light Light Light->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Identify Degradants NMR NMR LC-MS->NMR Structure Elucidation 2-CMTA Solution 2-CMTA Solution 2-CMTA Solution->Acid 2-CMTA Solution->Base 2-CMTA Solution->Oxidation 2-CMTA Solution->Heat 2-CMTA Solution->Light

Caption: Workflow for forced degradation studies.

References

Identifying and minimizing off-target effects of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanomethylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for adenosine (B11128) analogs like this compound, and what are the anticipated on-target effects?

A1: Adenosine analogs are structurally similar to endogenous adenosine and can interact with a variety of cellular targets. The intended on-target effect of a novel adenosine analog like this compound would depend on its specific design. Generally, such compounds are developed to interact with adenosine receptors (A1, A2A, A2B, A3), adenosine-metabolizing enzymes like adenosine kinase (AK) or adenosine deaminase (ADA), or other nucleotide-binding proteins.[1][2] For instance, if designed as an adenosine kinase inhibitor, the on-target effect would be an increase in intracellular and extracellular adenosine levels.[1][2]

Q2: What are the most common off-target effects observed with nucleoside analogs?

A2: Nucleoside analogs are known to have several off-target effects, primarily due to their interaction with fundamental cellular processes.[3][4][5] Common off-target effects include:

  • Mitochondrial toxicity: Incorporation into mitochondrial DNA by DNA polymerase gamma can disrupt mitochondrial function.[3]

  • Inhibition of DNA and RNA synthesis: Interference with polymerases and other enzymes involved in nucleic acid synthesis can lead to cytotoxicity.[4][5]

  • Alteration of cellular signaling: Interaction with various kinases and other ATP-dependent enzymes can modulate unintended signaling pathways.[6]

  • Interaction with nucleoside transporters: This can lead to tissue-specific accumulation and toxicity.[7]

Q3: How can I distinguish between on-target and off-target cytotoxicity in my cell-based assays?

A3: Differentiating on-target from off-target cytotoxicity is crucial for accurate interpretation of your results. A multi-pronged approach is recommended:

  • Use of control cell lines: Compare the cytotoxic effects in cell lines expressing the intended target with those that have low or no expression.

  • Rescue experiments: Overexpression of the intended target in a sensitive cell line may rescue the cytotoxic phenotype if it is an on-target effect.

  • Use of a structurally related inactive analog: An analog that is structurally similar to this compound but does not engage the intended target can help identify non-specific cytotoxicity.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.

Q4: My experimental results show a significant decrease in cell viability at high concentrations of this compound. How can I determine if this is due to mitochondrial toxicity?

A4: A decrease in cell viability at high concentrations is a common observation that warrants further investigation for mitochondrial toxicity. Key indicators of mitochondrial toxicity include:

  • Increased production of reactive oxygen species (ROS).

  • Depolarization of the mitochondrial membrane potential.

  • Decreased cellular ATP levels.

  • Increased lactate (B86563) production as a result of a shift to anaerobic glycolysis.[4]

Specific assays to measure these parameters are detailed in the Experimental Protocols section.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assays between experiments.

Possible Cause Troubleshooting Step
Cell passage number Ensure that cells are used within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.
Cell seeding density Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can exhibit different sensitivities to cytotoxic agents.
Reagent stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Mycoplasma contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug sensitivity.

Problem 2: Unexpected changes in the expression of non-target genes in my transcriptomics data.

Possible Cause Troubleshooting Step
Broad spectrum kinase inhibition This compound may be inhibiting one or more kinases off-target, leading to widespread changes in gene expression. Perform a kinase profiling assay to identify potential off-target kinases.
Activation of stress response pathways High concentrations of the compound may induce cellular stress, leading to the upregulation of stress-related genes. Perform a dose-response and time-course experiment to identify the lowest concentration and shortest time point at which the on-target effect is observed.
Interference with transcription/translation machinery As a nucleoside analog, the compound could be incorporated into nascent RNA, affecting transcription and subsequent gene expression.[4][5] Evaluate for direct inhibition of RNA polymerases.

Problem 3: The compound shows high potency in biochemical assays but low activity in cell-based assays.

Possible Cause Troubleshooting Step
Poor cell permeability The compound may not efficiently cross the cell membrane. Assess cellular uptake using radiolabeled or fluorescently tagged analogs, if available.
Active efflux from cells The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell.[7] Test for increased intracellular accumulation in the presence of known efflux pump inhibitors.
Rapid intracellular metabolism The compound may be quickly metabolized to an inactive form within the cell. Analyze the intracellular concentration and metabolic fate of the compound using LC-MS/MS.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines

Cell LineTarget Expression (Hypothetical Units)IC50 (µM)Notes
HEK293Low> 100Low sensitivity, potential for off-target effects at high concentrations.
HT-29Moderate25.3Moderate sensitivity.
A549-HighHigh5.8High sensitivity, likely on-target effect.
A549-LowLow48.7Reduced sensitivity in low-target expressing cells suggests on-target effect.

Table 2: Kinase Profiling of this compound at 10 µM

Kinase% InhibitionPotential for Off-Target Effect
Target Kinase X 95% On-target
PKA68%High
ROCK155%Moderate
JNK142%Low
MAPK115%Very Low
EGFR< 10%None

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibition C2MA This compound C2MA->AR On-Target OffTarget Off-Target Kinase C2MA->OffTarget Off-Target cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Downstream Downstream Signaling OffTarget->Downstream Experimental_Workflow cluster_deconvolution Off-Target Deconvolution start Start: Novel Compound (this compound) biochem Biochemical Assays (Target Engagement) start->biochem cell_viability Cell Viability Assays (Broad Panel) start->cell_viability off_target_pred In Silico Off-Target Prediction start->off_target_pred kinase_profiling Kinase Profiling cell_viability->kinase_profiling transcriptomics Transcriptomics (RNA-seq) cell_viability->transcriptomics proteomics Chemical Proteomics off_target_pred->proteomics validation Off-Target Validation (Cellular Thermal Shift Assay, etc.) kinase_profiling->validation proteomics->validation transcriptomics->validation minimize Minimize Off-Target Effects (Structure-Activity Relationship) validation->minimize Troubleshooting_Tree start Unexpected Cytotoxicity Observed q1 Is cytotoxicity observed in target-negative cell lines? start->q1 a1_yes Likely Off-Target Effect q1->a1_yes Yes a1_no Potentially On-Target q1->a1_no No investigate Investigate Off-Target Mechanisms (Kinase, Mitochondrial, etc.) a1_yes->investigate q2 Does a rescue experiment reverse cytotoxicity? a1_no->q2 a2_yes Confirmed On-Target Effect q2->a2_yes Yes a2_no Complex Mechanism or Dominant Off-Target Effect q2->a2_no No a2_no->investigate

References

Technical Support Center: Experiments with Thioadenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioadenosine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My thioadenosine derivative has poor solubility in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a common issue with purine-based compounds. Here are several strategies to improve solubility:

  • Co-solvents: For stock solutions, dissolve the compound in an organic solvent like DMSO or dimethyl formamide (B127407) (DMF) first, and then make further dilutions into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[1]

  • pH Adjustment: The solubility of adenosine (B11128) analogs can be pH-dependent. Try adjusting the pH of your buffer. For basic derivatives, a slightly acidic pH may improve solubility, while for acidic derivatives, a slightly basic pH might be beneficial.

  • Direct Dissolution in Aqueous Buffers: For some derivatives like 5'-Deoxy-5'-methylthioadenosine (MTA), it is possible to dissolve them directly in aqueous buffers like PBS (pH 7.2) at concentrations up to approximately 10 mg/mL.[1]

  • Sonication: Gentle sonication can help dissolve suspended particles.

  • Formulation with Excipients: For in vivo studies, consider formulating the compound with solubility-enhancing excipients.

Q2: I am concerned about the stability of my thioadenosine derivative during storage and experiments. What are the best practices?

A2: The thioether linkage in thioadenosine derivatives can be susceptible to oxidation. Here are some recommendations for handling and storage:

  • Storage of Solids: Store solid compounds at -20°C or lower for long-term stability (≥4 years for MTA).[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] Prepare fresh aqueous solutions for each experiment.

  • Inert Atmosphere: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.[1]

  • Avoid Light Exposure: Protect solutions from light, especially during long-term storage, to prevent photo-degradation.

  • Cell Culture Media Stability: Be aware that components in cell culture media can potentially interact with or degrade your compound. It is advisable to perform a stability test by incubating the compound in the media for the duration of your experiment and analyzing its integrity by HPLC or LC-MS.[2][3]

Q3: I am observing unexpected or off-target effects in my cellular assays. What could be the cause?

A3: Off-target effects of kinase inhibitors and other bioactive molecules are a known complication.[4][5][6][7][8] Here are some potential reasons and troubleshooting steps:

  • Non-specific Kinase Inhibition: Many thioadenosine derivatives are designed as kinase inhibitors. Due to the conserved nature of the ATP-binding site, they may inhibit other kinases besides the intended target. Perform a broader kinase panel screening to identify potential off-target kinases.

  • Interaction with Other Proteins: Besides kinases, your compound might interact with other proteins. Consider performing chemoproteomics or thermal shift assays to identify potential off-target binding partners.

  • Metabolic Conversion: Cells can metabolize your compound, leading to active or inactive metabolites that might have their own biological effects. Analyze cell lysates and culture media by LC-MS to identify potential metabolites.

  • Compound Purity: Impurities from the synthesis could have biological activity. Ensure the purity of your compound is high and that any identified impurities are characterized and tested for activity.

  • Assay-specific Interference: Some compounds can interfere with the assay itself. For example, in MTT assays, compounds that affect cellular redox state can lead to misleading results.[9][10] Use an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) to confirm your findings.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Suggested Solution
Low reaction yield during synthesis Incomplete reaction, side reactions, or degradation of starting materials.- Increase reaction time or temperature. - Use a higher molar excess of reagents. - Ensure starting materials are pure and solvents are anhydrous.[11]
Multiple impurities observed by HPLC after synthesis Side reactions such as the formation of bis-mercapto impurities or reactions with solvents.[12]- Optimize reaction conditions (temperature, time) to minimize side product formation.[13] - Characterize major impurities using LC-MS and NMR to understand their origin.[12][13]
Difficulty in purifying the final compound by HPLC Co-elution of the product with impurities or starting materials.- Optimize the HPLC gradient to improve separation.[11] - Try a different column chemistry (e.g., C18, phenyl-hexyl). - Consider an alternative purification method like ion-exchange chromatography for charged molecules.[11]
Product degradation during purification Instability of the compound at room temperature or in the mobile phase.- Perform purification at a lower temperature (e.g., 4°C). - Use nuclease-free water and reagents to prevent enzymatic degradation. - Lyophilize the purified product for better long-term stability.[11]
Analytical Characterization (HPLC & LC-MS)
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.- Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.[11] - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.[11]
Inconsistent retention times in HPLC Fluctuations in temperature, mobile phase composition, or pump flow rate.- Use a column oven to maintain a constant temperature.[14] - Prepare fresh mobile phase and ensure proper mixing. - Check the HPLC system for leaks and ensure the pump is functioning correctly.[14]
Low signal intensity or ion suppression in LC-MS Poor ionization efficiency of the compound, or matrix effects from the sample or mobile phase.- Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Use a mobile phase additive that enhances ionization (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode). - Improve sample cleanup to remove interfering matrix components.
Observation of unexpected masses in MS In-source fragmentation, adduct formation (e.g., with sodium, potassium), or oxidation of the thioether.- Lower the fragmentor voltage in the MS source. - Use high-purity solvents and salts to minimize adduct formation. - Check for the presence of a +16 Da peak, which could indicate oxidation of the sulfur atom.
In Vitro & Cellular Assays
Problem Potential Cause Suggested Solution
Inconsistent results in enzyme inhibition assays Enzyme instability, substrate or inhibitor instability, or inaccurate pipetting.- Ensure the enzyme is stored properly and handled on ice. - Prepare fresh substrate and inhibitor solutions for each experiment. - Use calibrated pipettes and perform serial dilutions carefully.[15][16]
High background signal in cell viability assays Contamination of cell culture, or interference of the compound with the assay reagent.- Check for microbial contamination in the cell culture. - Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[17]
Discrepancy between different cell viability assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use multiple, mechanistically different assays to get a comprehensive view of cell viability. - Be aware of potential artifacts with specific assays (e.g., MTT assay can be affected by changes in cellular redox state).[9][10]
Compound precipitates in cell culture media The concentration of the compound exceeds its solubility in the media.- Lower the treatment concentration. - Increase the serum concentration in the media if compatible with the experiment, as serum proteins can help solubilize some compounds. - Check for precipitate formation visually with a microscope after adding the compound to the media.

Experimental Protocols

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of a thioadenosine derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).

    • Prepare a stock solution of the kinase in a suitable buffer containing a stabilizing agent (e.g., BSA, glycerol).

    • Prepare a stock solution of the substrate (e.g., a specific peptide) and ATP in assay buffer.

    • Prepare a 10 mM stock solution of the thioadenosine derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Add 23 µL of the enzyme-substrate mix (containing kinase and peptide substrate in 1X assay buffer).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 25 µL of ATP solution in 1X assay buffer.

    • Incubate for the desired time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

    • Detect the product formation. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, radioactivity for ³²P-ATP).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of a thioadenosine derivative on cell viability.[17][18][19][20][21]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the thioadenosine derivative in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., DMSO, final concentration typically ≤ 0.5%).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Dilution Series Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Enzyme Enzyme Solution Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Substrate Substrate + ATP Solution Add_ATP Initiate Reaction with ATP Substrate->Add_ATP Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal Stop_Reaction->Detect_Signal Normalize_Data Normalize Data Detect_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of a thioadenosine derivative.

Troubleshooting Logic: Inconsistent In Vitro Results

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Purity Check Compound Purity & Stability Start->Check_Purity Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Impure Impure/Degraded Compound Check_Purity->Impure Problem Found Reagent_Issue Reagent Problem (e.g., enzyme activity) Check_Reagents->Reagent_Issue Problem Found Protocol_Error Protocol Error (e.g., pipetting) Check_Protocol->Protocol_Error Problem Found Purify Re-purify or Synthesize New Batch Impure->Purify New_Reagents Use Fresh/New Reagents Reagent_Issue->New_Reagents Refine_Protocol Refine Protocol & Technique Protocol_Error->Refine_Protocol

Caption: Decision tree for troubleshooting inconsistent in vitro assay results.

Signaling Pathway: Generic Kinase Inhibition

Kinase_Pathway Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B phosphorylates Substrate Substrate Protein Kinase_B->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Thioadenosine Derivative Inhibitor->Kinase_B

Caption: Inhibition of a signaling pathway by a thioadenosine derivative.

References

Technical Support Center: Optimizing 2-Cyanomethylthioadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanomethylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

Based on its structural similarity to other adenosine (B11128) analogs, this compound is presumed to act as an agonist at adenosine receptors, most likely with a preference for the A2A subtype. Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including inflammation and immune responses.

Q2: What is a good starting point for determining the optimal incubation time?

The optimal incubation time for this compound is highly dependent on the specific assay and cell type being used. For assays measuring rapid signaling events like cAMP production, a shorter incubation time is generally recommended. Based on data from structurally similar A2A agonists like CGS-21680, a starting point of 30 minutes is advisable for cAMP assays.[2] For longer-term cellular responses, such as changes in gene expression or cell viability, a broader time-course experiment ranging from 6 to 48 hours is recommended to capture the desired biological effect.

Q3: How does cell density affect the experimental outcome?

Cell density is a critical parameter in cell-based assays. Higher cell densities can lead to faster depletion of the compound from the media and can also influence the overall metabolic state of the cells, potentially altering their responsiveness. It is crucial to maintain consistent cell seeding densities across experiments to ensure reproducibility. For most plate-based assays, seeding cells to achieve 70-80% confluency at the time of the experiment is a common practice.

Q4: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?

Yes, for cAMP accumulation assays, the use of a broad-spectrum phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) is highly recommended.[3] PDEs are enzymes that degrade cAMP, and their inhibition will lead to a more robust and detectable accumulation of cAMP upon receptor activation, thereby increasing the assay window.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
No observable effect of the compound - Sub-optimal incubation time- Inactive compound- Low receptor expression in the cell line- Incorrect assay endpoint- Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h).- Verify the purity and activity of the compound stock.- Confirm the expression of the target adenosine receptor in your cell model.- Ensure the chosen assay is appropriate for the expected signaling pathway.
High background signal in cAMP assay - Basal adenylyl cyclase activity- Cell stress- Optimize cell density and serum concentration in the assay buffer.- Handle cells gently to minimize stress.- Consider using a specific adenylyl cyclase inhibitor in control wells.
Unexpected cytotoxicity - Compound concentration is too high- Prolonged incubation time- Perform a dose-response experiment to determine the optimal non-toxic concentration.- Shorten the incubation time if the effect is expected to be rapid.

Experimental Protocols

Protocol 1: Optimizing Incubation Time for cAMP Accumulation Assay

This protocol provides a framework for determining the optimal incubation time for this compound to induce cAMP production in a cell-based assay.

Materials:

  • Cells expressing the target adenosine receptor

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • The following day, replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 20-30 minutes at 37°C.

  • Prepare a solution of this compound in assay buffer at a concentration known to elicit a response (if unknown, a concentration of 1 µM can be used as a starting point).

  • Add the this compound solution to the cells and incubate for a range of time points (e.g., 5, 15, 30, 60, and 120 minutes) at 37°C.

  • Following the respective incubation times, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Plot the cAMP concentration against the incubation time to determine the time point at which the maximal response is achieved.

Protocol 2: Determining Compound Potency (EC50) in a cAMP Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Seed cells in a 96-well plate and prepare them as described in Protocol 1, steps 1 and 2.

  • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Add the different concentrations of the compound to the cells.

  • Incubate the plate for the optimal time determined in Protocol 1.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Data Presentation

Table 1: Recommended Starting Incubation Times for Various Assays

Assay TypeTypical Incubation Time RangeRationale
cAMP Accumulation 15 - 60 minutesRapid signaling event following receptor activation.
MAPK/ERK Phosphorylation 5 - 30 minutesDownstream signaling event, typically transient.
Gene Expression (qPCR) 4 - 24 hoursRequires transcription and translation to occur.
Cell Viability/Proliferation 24 - 72 hoursLonger-term cellular response.

Table 2: Example EC50 Values for Common A2A Agonists in cAMP Assays

CompoundReported EC50 Range (nM)Cell TypeReference
CGS-216801.48 - 180Various[2]
NECA~20 (for A2A)Various[4]
Regadenoson~1300 (Ki)N/A[5]

Note: These values are provided as a reference and the actual EC50 for this compound will need to be determined experimentally.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates nucleus Gene Transcription CREB->nucleus Translocates to Nucleus Ligand This compound Ligand->A2AR Binds

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate prepare_reagents 2. Prepare compound dilutions and assay buffer add_compound 3. Add this compound to cells prepare_reagents->add_compound incubate 4. Incubate for optimized time add_compound->incubate lyse_cells 5. Lyse cells incubate->lyse_cells measure_cAMP 6. Measure intracellular cAMP lyse_cells->measure_cAMP plot_data 7. Plot dose-response curve measure_cAMP->plot_data calculate_ec50 8. Calculate EC50 plot_data->calculate_ec50

References

Addressing batch-to-batch variability of synthetic 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Cyanomethylthioadenosine. The information is designed to address common issues related to batch-to-batch variability and experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of this compound in our cell-based assays. What could be the primary cause?

A1: Batch-to-batch variability in biological activity is a common issue with synthetic small molecules and can stem from several factors. The most likely causes for inconsistencies with this compound are variations in purity, the presence of uncharacterized impurities, or issues with compound stability and handling. Even minor differences in residual solvents, starting materials, or reaction byproducts can significantly impact experimental outcomes.[1][2][3] It is also possible that the compound exists in different polymorphic forms, which can affect its solubility and bioavailability.[4]

Q2: How can we confirm the identity and purity of our this compound batches?

A2: A combination of analytical techniques is essential for confirming the identity and purity of each batch. We recommend the following methods:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the main compound relative to any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any structural isomers or impurities.

A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from these techniques for each batch.

Q3: What are the common impurities that might arise during the synthesis of this compound?

A3: While the exact impurity profile can vary depending on the synthetic route, potential impurities could include:

  • Unreacted starting materials, such as 2-chloroadenosine (B27285) or cyanomethyl thiol.

  • Oxidized forms of the thiol group, such as disulfides.

  • Byproducts from side reactions, which could involve the nitrile or the adenosine (B11128) core.

  • Residual solvents from the purification process.

Q4: What is the recommended procedure for preparing stock solutions of this compound to minimize variability?

A4: To ensure consistency, stock solutions should be prepared with care. We recommend the following:

  • Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Warm the solution gently and sonicate if necessary to ensure complete dissolution.

  • Prepare a high-concentration primary stock solution, which can then be used to make fresh dilutions for each experiment.

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

Q5: Could the observed variability be due to the experimental conditions of our assay?

A5: Yes, inconsistencies in assay conditions can significantly contribute to variable results.[5] Factors to standardize include:

  • Cell passage number and seeding density.

  • Incubation times and temperatures.

  • Media and supplement batches.

  • Final concentration of the vehicle (e.g., DMSO) in the assay wells.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) Across Batches
Potential Cause Troubleshooting Steps Corrective Actions
Purity Differences 1. Request and compare the Certificates of Analysis (CoA) for each batch. 2. Perform an in-house purity analysis using HPLC.1. Only use batches that meet a predefined purity specification (e.g., >98%). 2. If purity is low, consider re-purification of the compound.
Presence of Active Impurities 1. Analyze batches by LC-MS to identify any co-eluting species. 2. If possible, isolate and test the biological activity of the major impurities.1. Modify the purification process to remove the active impurity. 2. If the impurity cannot be removed, a new synthesis may be required.
Compound Degradation 1. Assess the stability of the compound in your assay buffer over the experiment's duration. 2. Analyze the compound by HPLC before and after the experiment.1. Prepare fresh dilutions immediately before use. 2. If degradation is significant, consider modifying the assay conditions (e.g., shorter incubation time).
Issue 2: Poor Solubility or Precipitation in Assay Media
Potential Cause Troubleshooting Steps Corrective Actions
Low Aqueous Solubility 1. Visually inspect the assay wells for any precipitate under a microscope. 2. Determine the kinetic solubility of the compound in your specific assay medium.1. Lower the final concentration of the compound in the assay. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the cells (typically <0.5%).
Incorrect pH of Buffer 1. Measure the pH of your assay medium after the addition of the compound.1. Adjust the pH of the buffer to improve compound solubility, if compatible with the assay.
Polymorphism 1. Consult the supplier regarding the known crystalline forms of the compound.1. If different polymorphs are suspected, characterization by techniques like X-ray powder diffraction (XRPD) may be necessary.

Data Presentation: Batch Comparison

The following table provides a hypothetical example of data that should be compared across different batches of this compound to ensure consistency.

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (HPLC, %) 99.2%97.5%99.5%> 98.0%
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Molecular Weight (MS) 325.08 (M+H)⁺325.09 (M+H)⁺325.08 (M+H)⁺Matches theoretical
Residual Solvent (GC-HS) < 0.1% DMSO0.3% DMSO< 0.1% DMSO< 0.2%
Biological Activity (IC50) 150 nM350 nM145 nMWithin 2-fold of reference

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in DMSO to a concentration of 1 mg/mL. Dilute with the initial mobile phase to 50 µg/mL.

Protocol 2: Cell-Based Assay for Biological Activity

This is a general protocol and should be adapted to the specific cell line and endpoint being measured.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Perform the assay to measure the desired endpoint (e.g., cell viability, proliferation, reporter gene expression).

  • Data Analysis: Calculate the IC50 or EC50 value by fitting the dose-response data to a suitable model.

Visualizations

Logical Workflow for Troubleshooting Batch Variability

G start Inconsistent Experimental Results check_coa Review Certificate of Analysis for each batch start->check_coa inhouse_qc Perform In-House Quality Control (HPLC, MS, NMR) check_coa->inhouse_qc compare_data Compare Purity and Identity Data inhouse_qc->compare_data data_match Data Matches? compare_data->data_match investigate_assay Investigate Assay Conditions data_match->investigate_assay Yes re_purify Consider Re-purification data_match->re_purify No assay_variability Address Assay Variability (e.g., cell passage, reagents) investigate_assay->assay_variability new_synthesis New Synthesis Required re_purify->new_synthesis problem_solved Problem Resolved new_synthesis->problem_solved assay_variability->problem_solved G start 2-Chloroadenosine reaction Nucleophilic Aromatic Substitution start->reaction reagent Cyanomethyl thiol (HSCH₂CN) reagent->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification final_product Pure this compound purification->final_product G compound This compound receptor A2A Adenosine Receptor (GPCR) compound->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp Increased intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Cellular Effects (e.g., gene expression changes, modulation of inflammation) pka->downstream

References

Technical Support Center: Improving the Selectivity of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The primary biological target of 2-Cyanomethylthioadenosine is not well-documented in publicly available scientific literature. This technical support guide provides general strategies and troubleshooting advice for improving the selectivity of adenosine (B11128) analogs, which may be applicable to this compound. The experimental protocols and troubleshooting steps are based on common practices for characterizing and optimizing the selectivity of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our cellular assays with this compound. How can we determine if these are off-target effects?

A1: Distinguishing on-target from off-target effects is a critical step in characterizing any small molecule inhibitor. Here are several strategies you can employ:

  • Use a Structurally Dissimilar Analog: If available, test a compound with a different chemical scaffold that is known to target the same putative target class (e.g., another adenosine receptor ligand or a kinase inhibitor with a different core). If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Generate a Dose-Response Curve: A classic on-target effect should exhibit a sigmoidal dose-response curve. Off-target effects may show non-classical dose-responses.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement without requiring a modified version of the compound.

  • Rescue Experiments: If the compound's effect is due to inhibiting a specific target, you should be able to "rescue" the phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway.

  • Phenotypic Profiling: Compare the cellular phenotype induced by this compound with the known phenotypes associated with inhibiting its putative target through other means (e.g., RNAi, CRISPR/Cas9).

Q2: What are the initial steps to take if we suspect our batch of this compound has poor selectivity?

A2: If you suspect poor selectivity, a systematic approach is necessary.

  • Confirm Compound Identity and Purity: Before conducting extensive biological assays, verify the chemical identity, purity, and stability of your this compound stock. Use techniques like LC-MS and NMR.

  • Broad-Panel Screening: The most direct way to assess selectivity is to screen the compound against a large panel of related targets. For an adenosine analog, this would typically involve a broad kinase panel and a panel of adenosine receptors.

  • Determine IC50/Ki Values: Quantify the potency of this compound against the primary target and any identified off-targets. A significant difference (ideally >100-fold) in potency is a good indicator of selectivity.

Q3: Our this compound is showing low potency and apparent off-target effects in our cell-based assays. What could be the issue?

A3: Several factors could contribute to these observations:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Compound Instability: this compound might be degrading in the cell culture medium.

  • Efflux by Transporters: The compound could be actively pumped out of the cells by efflux transporters like P-glycoprotein.

  • Metabolism: The compound may be rapidly metabolized by cellular enzymes into inactive or even active metabolites with different target profiles.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Biochemical Assays
Possible Cause Troubleshooting Steps
Compound Aggregation 1. Visually inspect the solution for precipitation. 2. Determine the critical aggregation concentration (CAC). 3. Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 4. Test the compound in an orthogonal assay format.
Interference with Assay Readout 1. Run control experiments without the target protein to check for direct effects on the detection reagents. 2. For fluorescence-based assays, check for compound autofluorescence.
Solvent Effects 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level (typically <1%). 2. Run a vehicle control titration to determine the solvent's effect on the assay.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Cause Troubleshooting Steps
Low Cell Permeability 1. Perform a cellular uptake assay. 2. If permeability is low, consider medicinal chemistry efforts to improve physicochemical properties (e.g., reduce polar surface area, increase lipophilicity within a reasonable range).
Compound Instability in Media 1. Incubate this compound in cell culture media for various time points and then measure its concentration by LC-MS. 2. If unstable, consider a more stable analog or more frequent media changes.
Active Efflux 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if cellular potency increases.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases.

Methodology:

  • Assay Format: A common method is a radiometric assay that measures the incorporation of 33P-ATP into a substrate peptide. Alternatively, fluorescence-based assays can be used.

  • Kinase Panel: Utilize a commercial kinase screening service that offers a broad panel (e.g., >400 kinases).

  • Compound Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to identify potential hits.

  • Follow-up: For any kinases inhibited by >50% in the initial screen, perform a dose-response curve to determine the IC50 value.

  • Data Analysis: Calculate the IC50 for the primary target and all identified off-targets. The selectivity is often expressed as the ratio of the off-target IC50 to the on-target IC50.

Data Presentation:

KinaseIC50 (nM)Selectivity Fold (IC50 Off-target / IC50 On-target)
Primary Target Value1
Off-Target 1ValueValue
Off-Target 2ValueValue
Off-Target 3ValueValue
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the compound should stabilize the target protein, leading to a higher melting temperature.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Strategies for Improving Selectivity

Improving the selectivity of a compound like this compound is a central challenge in medicinal chemistry and typically involves an iterative process of design, synthesis, and testing.

Workflow for Selectivity Improvement

A Initial Compound (this compound) B Broad Selectivity Profiling (e.g., Kinase Panel) A->B C Identify On- and Off-Targets B->C D Structure-Activity Relationship (SAR) and Structure-Based Design C->D E Synthesize Analogs D->E F Assess Potency and Selectivity of New Analogs E->F F->C Iterate G Identify Analog with Improved Selectivity F->G cluster_0 Strategies to Enhance Selectivity A Structure-Based Design (Exploit differences in binding pockets) B Targeting Non-Conserved Residues (Introduce moieties that interact with unique amino acids) C Covalent Inhibition (Form a covalent bond with a non-conserved cysteine) D Allosteric Targeting (Bind to a less conserved site distant from the active site)

Validation & Comparative

Validating the Biological Activity of 2-Cyanomethylthioadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of a novel adenosine (B11128) receptor agonist, 2-Cyanomethylthioadenosine. Due to the limited publicly available data on this specific compound, this document outlines the necessary experimental comparisons against well-characterized adenosine receptor agonists: the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) and the A2A-selective agonist CGS 21680. The presented data for the established compounds will serve as a benchmark for the evaluation of this compound in a new model.

Comparison of In Vitro Biological Activity

The initial validation of a novel compound involves determining its binding affinity and functional potency at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This allows for the characterization of its selectivity profile.

ParameterReceptor SubtypeThis compoundNECA (Non-selective Agonist)CGS 21680 (A2A-selective Agonist)
Binding Affinity (Ki, nM)Human A1To be determined14>1000
Human A2ATo be determined2027
Human A2BTo be determined330Not reported
Human A3To be determined6.267
Functional Potency (EC50, nM)Human A1 (cAMP inhibition)To be determined~10>1000
Human A2A (cAMP stimulation)To be determined~151.48-180
Human A2B (cAMP stimulation)To be determined2400>10000
Human A3 (cAMP inhibition)To be determined~5>1000

Experimental Protocols: In Vitro Assays

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing a single subtype of the human adenosine receptor (A1, A2A, A2B, or A3).

  • Competitive Binding: Incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [3H]CGS 21680 for A2A receptors) in the presence of increasing concentrations of the unlabeled competitor (this compound, NECA, or CGS 21680).

  • Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound at each adenosine receptor subtype.

Methodology:

  • Cell Culture: Use cell lines stably expressing one of the human adenosine receptor subtypes.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, NECA, or CGS 21680. For A1 and A3 receptors, which are Gi-coupled, the assay is performed in the presence of forskolin (B1673556) to stimulate cAMP production.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for A2A adenosine receptor activation and a typical workflow for validating a novel agonist.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts Agonist This compound (or other A2A Agonist) Agonist->A2AR Binds to cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assays (A1, A2A, A2B, A3) Selectivity Determine Ki and EC50 Establish Selectivity Profile Binding->Selectivity Functional cAMP Accumulation Assays (A1, A2A, A2B, A3) Functional->Selectivity Model Select Animal Model (e.g., Inflammation, Cardiovascular) Selectivity->Model Dose Dose-Response Study (Efficacy and Potency) Model->Dose PKPD Pharmacokinetics/Pharmacodynamics (Absorption, Distribution, Metabolism, Excretion) Dose->PKPD Comparison Compare to Known Agonists (NECA, CGS 21680) PKPD->Comparison Start Novel Compound (this compound) Start->Binding Start->Functional

Caption: Experimental Workflow for Agonist Validation.

Comparison of In Vivo Biological Activity

Following in vitro characterization, the biological activity of this compound should be assessed in a relevant in vivo model. The carrageenan-induced paw edema model in rodents is a standard method for evaluating the anti-inflammatory effects of A2A adenosine receptor agonists.

In Vivo ModelParameterThis compoundNECACGS 21680
Carrageenan-Induced Paw Edema (Rat)Effective Dose Range (mg/kg)To be determined0.01 - 1.0 (systemic)0.01 - 0.1 (systemic)
Maximal Inhibition of Edema (%)To be determined~50%~60%
Cardiovascular Effects (Anesthetized Rat)Effect on Heart RateTo be determinedIncreaseIncrease
Effect on Blood PressureTo be determinedDecreaseDecrease

Experimental Protocol: In Vivo Assay

Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

  • Animal Groups: Acclimate male Wistar rats or Swiss albino mice and divide them into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups for this compound, NECA, and CGS 21680).

  • Compound Administration: Administer the test compounds systemically (e.g., intraperitoneally or orally) at a set time before the inflammatory insult.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle-treated control group. Determine the dose-response relationship for this compound and compare its efficacy to the reference compounds.

By following this comparative framework, researchers can systematically validate the biological activity of this compound, characterize its selectivity and potency, and establish its potential therapeutic utility in a new model system.

A Comparative In Vitro Analysis of 2-Cyanomethylthioadenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of 2-Cyanomethylthioadenosine alongside other well-characterized adenosine (B11128) analogs. Due to the limited availability of public data on this compound, this document focuses on presenting a comprehensive comparison of widely studied adenosine receptor agonists, offering a framework for evaluating novel compounds like this compound. The information herein is intended to guide researchers in designing and interpreting in vitro studies for novel adenosine receptor modulators.

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention.[1] The development of selective agonists and antagonists for these receptors is a key area of research in pharmacology. This guide summarizes the in vitro performance of several standard adenosine analogs, providing key binding affinity and functional activity data.

Comparative Analysis of Adenosine Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several common adenosine analogs at the four human adenosine receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A2B EC50 (nM)Reference(s)
This compound Data not availableData not availableData not availableData not availableData not available
NECA14203306.22400[2][3]
CGS 2168029027Data not available6789000[4]
CPA2.3790Data not available43Data not available
IB-MECA5456Data not available1.1Data not available[5]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity. EC50 values represent the concentration of an agonist that produces 50% of the maximal response in a functional assay. Data for this compound is not currently available in the public domain based on the conducted searches.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize adenosine receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.[2]

Objective: To measure the binding affinity of test compounds to adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).

  • Test compounds (e.g., this compound, NECA).

  • Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist like NECA).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the incubation buffer.

  • To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of a non-labeled standard agonist.

  • Incubate the mixtures at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine the efficacy (e.g., EC50) of a compound as an agonist or antagonist at Gs or Gi-coupled receptors.[4]

Objective: To measure the ability of a test compound to stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cAMP.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest.

  • Test compounds.

  • Forskolin (B1673556) (an activator of adenylyl cyclase, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer.

  • For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin to stimulate cAMP production.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specific time at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration.

  • Analyze the data using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by adenosine receptors. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP.

Adenosine Receptor Signaling Adenosine Receptor Signaling Pathways cluster_agonists Adenosine Analogs cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effector Effector & Second Messenger This compound This compound NECA NECA A1R A1 Receptor NECA->A1R Binds to A2AR A2A Receptor NECA->A2AR Binds to A2BR A2B Receptor NECA->A2BR Binds to A3R A3 Receptor NECA->A3R Binds to CGS 21680 CGS 21680 CGS 21680->A2AR Binds to CPA CPA CPA->A1R Binds to IB-MECA IB-MECA IB-MECA->A3R Binds to Gi Gi/o A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to

Caption: General signaling pathways of adenosine receptors.

Experimental Workflow for In Vitro Comparison

The diagram below outlines a typical workflow for the in vitro comparison of adenosine analogs.

Experimental Workflow In Vitro Comparison Workflow cluster_compounds Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Synthesize/Acquire Adenosine Analogs dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve binding Radioligand Binding Assay (Determine Ki) dissolve->binding functional cAMP Functional Assay (Determine EC50/IC50) dissolve->functional analyze_binding Analyze Binding Data (e.g., Cheng-Prusoff) binding->analyze_binding analyze_functional Analyze Functional Data (Dose-Response Curves) functional->analyze_functional compare Compare Ki and EC50 values across all compounds analyze_binding->compare analyze_functional->compare

Caption: A standard workflow for comparing adenosine analogs in vitro.

References

Adenosine Analogs vs. Other Kinase Inhibitors in Oncology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, kinase inhibitors have emerged as a cornerstone of targeted treatment. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer cells, has led to significant advancements in patient outcomes. This guide provides a comparative analysis of adenosine-based kinase inhibitors against other prominent classes of kinase inhibitors, with a particular focus on inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis and a validated cancer target.

Overview of Kinase Inhibition in Cancer

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2][3] In many cancers, mutations or overexpression of certain kinases lead to uncontrolled cell division and tumor progression.[1][2][4] Kinase inhibitors are small molecules designed to interfere with the activity of these enzymes, thereby halting cancer cell growth.[5][6] These inhibitors are broadly classified based on their mechanism of action and the site they target on the kinase.[5][7]

Polo-like Kinase 1 (PLK1): A Prime Target

PLK1 is a serine/threonine kinase that is a master regulator of mitosis.[1][2] Its expression is elevated in a wide array of human cancers, and this overexpression often correlates with poor prognosis.[1][2] The critical role of PLK1 in cell division makes it an attractive target for anticancer drug development.[1][2][8] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells, while having a lesser effect on normal, non-dividing cells.[1]

Comparative Analysis of Kinase Inhibitors

This section compares the performance of different classes of kinase inhibitors, with a focus on adenosine (B11128) analogs and established PLK1 inhibitors. Due to the lack of publicly available data on "2-Cyanomethylthioadenosine" as a kinase inhibitor, this guide will focus on the broader class of adenosine-based kinase inhibitors.

Adenosine-Based Kinase Inhibitors

Adenosine triphosphate (ATP) is the natural substrate for all kinases, providing the phosphate (B84403) group for phosphorylation. Adenosine-based inhibitors are designed as structural mimics of ATP and compete with it for binding to the kinase's active site. These are often referred to as ATP-competitive inhibitors.[5]

Dihydropteridinone Derivatives: BI 2536 and Volasertib

BI 2536 and its successor, Volasertib (BI 6727), are potent and selective ATP-competitive inhibitors of PLK1.[9][10] They belong to the dihydropteridinone class of compounds and have been extensively studied in preclinical and clinical settings.

Table 1: Comparison of Kinase Inhibitor Potency (IC50 values)

Inhibitor ClassSpecific InhibitorTarget KinaseIC50 (nM)Cell Line(s)Reference
DihydropteridinoneBI 2536PLK10.83in vitro[9]
DihydropteridinoneVolasertib (BI 6727)PLK10.87in vitro[9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.

Mechanism of Action: Targeting the Kinase Domain

Both adenosine-based inhibitors and dihydropteridinone derivatives like BI 2536 and Volasertib are typically ATP-competitive. They bind to the ATP-binding pocket within the kinase domain of the target protein.

cluster_kinase Kinase Domain ATP_Pocket ATP-Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylates Substrate (Normal Function) Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Inhibitor Kinase Inhibitor (e.g., Adenosine Analog, BI 2536) Inhibitor->ATP_Pocket Competitively Binds (Inhibition) Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds

Figure 1. Mechanism of ATP-competitive kinase inhibition.

As depicted in Figure 1, in normal cellular function, ATP binds to the ATP-binding pocket of the kinase, which then facilitates the phosphorylation of a substrate protein. ATP-competitive inhibitors, due to their structural similarity to ATP, occupy this pocket and prevent ATP from binding, thereby blocking the phosphorylation event and disrupting the downstream signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PLK1)

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled)

  • Test compounds (e.g., BI 2536, Volasertib) dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., for measuring ATP consumption or substrate phosphorylation)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction.

  • Measure the kinase activity using an appropriate detection method. For example, if using radiolabeled ATP, measure the incorporation of the radiolabel into the substrate. Alternatively, use a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of a kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP levels)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway: PLK1 in Mitosis

PLK1 plays a crucial role in multiple stages of mitosis. Its inhibition disrupts these processes, leading to cell cycle arrest and apoptosis.

cluster_plk1 PLK1 Activity G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Maturation Centrosome Maturation Prophase->Centrosome_Maturation Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly Spindle Assembly Metaphase->Spindle_Assembly Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation Cytokinesis_Regulation Cytokinesis Regulation Cytokinesis->Cytokinesis_Regulation Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest PLK1_Inhibitor PLK1 Inhibitor (e.g., Volasertib) PLK1_Inhibitor->Centrosome_Maturation PLK1_Inhibitor->Spindle_Assembly PLK1_Inhibitor->Chromosome_Segregation PLK1_Inhibitor->Cytokinesis_Regulation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2. The role of PLK1 in mitosis and the effect of its inhibition.

As illustrated in Figure 2, PLK1 is active throughout mitosis, regulating key processes such as the maturation of centrosomes, the assembly of the mitotic spindle, the proper segregation of chromosomes, and the final division of the cell (cytokinesis).[1][2] By inhibiting PLK1, compounds like Volasertib disrupt these events, leading to a prolonged arrest in mitosis. This mitotic arrest ultimately triggers the cell's apoptotic machinery, leading to programmed cell death.

Conclusion and Future Directions

The development of kinase inhibitors represents a major success in the field of oncology. While adenosine-based inhibitors offer a foundational template for ATP-competitive drugs, more structurally diverse compounds like the dihydropteridinone-based PLK1 inhibitors have demonstrated high potency and selectivity. The clinical development of PLK1 inhibitors has faced challenges, including dose-limiting toxicities, but ongoing research is focused on identifying predictive biomarkers and rational combination therapies to improve their therapeutic window and efficacy. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles and exploring novel targeting strategies, such as allosteric inhibitors or inhibitors of the Polo-box domain of PLK1, to overcome resistance and enhance patient outcomes.[4]

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Adenosine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of adenosine (B11128) analogs, offering insights into their potential as therapeutic agents. While specific data for 2-Cyanomethylthioadenosine is not publicly available, we present data for a structurally related multi-kinase inhibitor, 7-acetylene-7-deaza-4′-thioadenosine, to illustrate the principles of kinase cross-reactivity profiling.

The selective inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target effects. Comprehensive cross-reactivity profiling is therefore essential to characterize the selectivity of any new kinase inhibitor and to anticipate its potential therapeutic and adverse effects.

Comparative Cross-Reactivity Data: 7-acetylene-7-deaza-4′-thioadenosine

To exemplify the cross-reactivity profile of a thioadenosine derivative, we summarize the kinase inhibition data for 7-acetylene-7-deaza-4′-thioadenosine. This compound was screened against a panel of 96 kinases at a concentration of 1 µM. The results highlight its activity as a multi-kinase inhibitor, with significant inhibition observed for several kinases.

Target KinaseRemaining Activity (%) @ 1µM
TRKA (NTRK1)<20%
CK1δ (CSNK1D)<20%
DYRK1A<20%
DYRK1B<20%
Other 92 kinases>20%

Data sourced from "Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors".[1][2]

This profile indicates that 7-acetylene-7-deaza-4′-thioadenosine is a potent inhibitor of TRKA, CK1δ, DYRK1A, and DYRK1B, while showing less activity against a broader panel of kinases at the tested concentration. Such a multi-targeted profile could be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.

Experimental Protocols

Detailed below is a generalized protocol for an in vitro kinase assay, a common method for determining the inhibitory activity of a compound against a panel of kinases.

In Vitro Kinase Profiling Assay

This protocol outlines the key steps involved in assessing the inhibitory effect of a test compound on the activity of a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: A typical buffer may consist of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. The optimal buffer composition can vary depending on the specific kinase.

  • Enzyme and Substrate: Prepare stock solutions of the purified kinase and its specific substrate in the kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP in the kinase buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO, followed by further dilution in the kinase buffer.

2. Assay Procedure:

  • Add the kinase to the wells of a microtiter plate.

  • Add the test compound at various concentrations to the wells containing the kinase. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the kinase and inhibitor mixture for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the kinase, ensuring the reaction remains within the linear range of product formation.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Signal Detection:

  • The method of detection depends on the assay format. Common methods include:

    • Radiometric Assays: Measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.

    • Fluorescence-Based Assays: Utilize fluorescently labeled antibodies that recognize the phosphorylated substrate (e.g., TR-FRET).

    • Luminescence-Based Assays: Quantify the amount of ATP remaining in the reaction, where the light output is inversely proportional to kinase activity.

4. Data Analysis:

  • Subtract the background signal (negative control) from all data points.

  • Normalize the data to the positive control.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Kinase Inhibition and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and the workflow of an in vitro kinase profiling experiment.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Kinase2 Inhibits

Caption: A simplified diagram of a kinase signaling cascade.

G In Vitro Kinase Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Dispense Dispense Kinase and Inhibitor into Microplate Reagents->Dispense Incubate1 Pre-incubation Dispense->Incubate1 Initiate Initiate Reaction with ATP and Substrate Incubate1->Initiate Incubate2 Reaction Incubation Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Workflow for an in vitro kinase profiling experiment.

References

Decoding the Cellular Impact of 2-Cyanomethylthioadenosine: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological effects of the novel compound 2-Cyanomethylthioadenosine (2-CMTA), establishing a robust experimental framework with appropriate controls is paramount. As 2-CMTA is a derivative of adenosine (B11128), it is hypothesized to exert its effects through one or more of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This guide provides a comparative framework for designing and interpreting experiments to elucidate the specific mechanisms of action of 2-CMTA.

This guide outlines essential control experiments, alternative compounds for comparison, and detailed protocols for key assays. By systematically comparing the effects of 2-CMTA to well-characterized adenosine receptor ligands, researchers can determine its receptor selectivity, potency, and downstream signaling pathways.

Comparative Ligand Affinity and Potency

To characterize the interaction of 2-CMTA with adenosine receptors, its binding affinity (Ki) and functional potency (EC₅₀) should be compared with known selective agonists and antagonists. The following tables summarize the reported values for standard research compounds at human adenosine receptors, providing a benchmark for interpreting experimental data obtained for 2-CMTA.

Table 1: Comparative Binding Affinities (Ki) of Adenosine Receptor Ligands

CompoundA₁ Receptor (Ki, nM)A₂ₐ Receptor (Ki, nM)A₂ₑ Receptor (Ki, nM)A₃ Receptor (Ki, nM)Citation(s)
Agonists
NECA (non-selective)1420-6.2[1]
CCPA (A₁ selective)0.43900--[2]
CGS-21680 (A₂ₐ selective)290276788800
Antagonists
DPCPX (A₁ selective)3.9130504000
ZM241385 (A₂ₐ selective)----[3]

Table 2: Comparative Functional Potencies (EC₅₀) of Adenosine Receptor Agonists

CompoundReceptor SubtypeAssay TypeEC₅₀ (nM)Citation(s)
NECAA₂ₐcAMP Accumulation27.5[4]
NECAA₂ₑcAMP Accumulation2400[1]
AdenosineA₁cAMP Inhibition310[5]
AdenosineA₂ₐcAMP Accumulation700[5]
AdenosineA₂ₑcAMP Accumulation24000[5]
AdenosineA₃cAMP Inhibition290[5]
CGS-21680A₂ₐVasorelaxation4.5[6]
CCPAA₁Adenylate Cyclase Inhibition33[2]

Experimental Protocols

To ensure reproducibility and validity, detailed experimental protocols are essential. The following sections provide methodologies for foundational assays in adenosine receptor research.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 2-CMTA for each of the four human adenosine receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands:

    • A₁: [³H]CCPA or [³H]DPCPX

    • A₂ₐ: [³H]CGS-21680

    • A₂ₑ: [³H]NECA (in the presence of an A₁ antagonist to block binding to A₁ receptors)

    • A₃: [¹²⁵I]AB-MECA

  • Non-labeled ligands for determining non-specific binding (e.g., NECA).

  • Test compound: 2-CMTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 2-CMTA and control compounds (e.g., NECA, CGS-21680, DPCPX).

  • In a 96-well plate, combine the cell membranes (typically 20-150 µg protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the test compound or control ligand.[7][8]

  • For total binding, add buffer instead of a competing ligand.

  • For non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled agonist like NECA.[9]

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[7][9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation/Inhibition Assay

This functional assay measures the ability of a compound to stimulate (via Gs-coupled receptors like A₂ₐ and A₂ₑ) or inhibit (via Gi-coupled receptors like A₁ and A₃) the production of cyclic AMP.

Objective: To determine the functional potency (EC₅₀) and efficacy of 2-CMTA at each adenosine receptor subtype.

Materials:

  • Intact cells expressing a single human adenosine receptor subtype.

  • Assay medium (e.g., DMEM or HBSS).

  • Phosphodiesterase inhibitor (e.g., Ro 20-1724 or IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • Test compound: 2-CMTA.

  • cAMP assay kit (e.g., HTRF, ELISA, or radiommunoassay).

Procedure for Gs-coupled Receptors (A₂ₐ and A₂ₑ):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.

  • Add varying concentrations of 2-CMTA or a control agonist (e.g., CGS-21680 for A₂ₐ, NECA for A₂ₑ).

  • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Procedure for Gi-coupled Receptors (A₁ and A₃):

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of 2-CMTA or a control agonist (e.g., CCPA for A₁, NECA for A₃) followed by a fixed concentration of forskolin (an adenylate cyclase activator).

  • Incubate for a defined period at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC₅₀ (functionally equivalent to EC₅₀ for inhibition) and the maximal inhibitory effect.

Mandatory Visualizations

To visually represent the experimental logic and underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for Characterizing 2-CMTA cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Mechanism of Action 2-CMTA 2-CMTA Radioligand Binding Assay Radioligand Binding Assay 2-CMTA->Radioligand Binding Assay Determine Ki at A1, A2A, A2B, A3 Determine Ki at A1, A2A, A2B, A3 Radioligand Binding Assay->Determine Ki at A1, A2A, A2B, A3 cAMP Assay cAMP Assay Determine Ki at A1, A2A, A2B, A3->cAMP Assay Based on Ki Determine EC50/IC50 and Efficacy Determine EC50/IC50 and Efficacy cAMP Assay->Determine EC50/IC50 and Efficacy Downstream Signaling Assays Downstream Signaling Assays Determine EC50/IC50 and Efficacy->Downstream Signaling Assays Elucidate Pathway (e.g., PKA, MAPK) Elucidate Pathway (e.g., PKA, MAPK) Downstream Signaling Assays->Elucidate Pathway (e.g., PKA, MAPK)

Caption: A logical workflow for the experimental characterization of 2-CMTA.

G A₂ₐ Adenosine Receptor Signaling Pathway 2-CMTA 2-CMTA A2A Receptor A2A Receptor 2-CMTA->A2A Receptor Gs Protein Gs Protein A2A Receptor->Gs Protein activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates MAPK Pathway MAPK Pathway cAMP->MAPK Pathway can activate CREB CREB PKA->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response MAPK Pathway->Cellular Response

Caption: A simplified diagram of the A₂ₐ adenosine receptor signaling cascade.

By employing the comparative data, detailed protocols, and logical frameworks presented in this guide, researchers can effectively design and execute control experiments to thoroughly characterize the biological effects and mechanism of action of this compound. This systematic approach is crucial for advancing our understanding of this novel compound and its potential therapeutic applications.

References

A Comparative Analysis of 2-Cyanomethylthioadenosine and its Parent Compound, Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the modified nucleoside 2-Cyanomethylthioadenosine and its parent compound, adenosine (B11128). The comparison is based on available experimental data for adenosine and structurally related 2-substituted adenosine analogs, offering insights into the potential pharmacological profile of this compound.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. Consequently, adenosine and its analogs are of significant interest as therapeutic agents.

This compound is a derivative of adenosine, modified at the 2-position of the purine ring with a cyanomethylthio group (-S-CH₂-CN). Modifications at this position are known to significantly influence the affinity and selectivity of the compound for the different adenosine receptor subtypes. This guide will explore the biochemical properties, mechanism of action, and potential therapeutic implications of this modification by comparing adenosine to its 2-substituted thioether derivatives.

Biochemical and Pharmacological Profile

Adenosine's effects are mediated through its interaction with its four receptor subtypes. A1 and A3 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.

Comparative Receptor Binding Affinity and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of adenosine and a representative 2-substituted thioether adenosine analog, 2-[2-(phenylethyl)thio]adenosine, at the four human adenosine receptor subtypes. This data is extracted from studies on various 2-substituted adenosine derivatives and serves as a surrogate for understanding the potential effects of a 2-cyanomethylthio substitution.

Table 1: Comparative Binding Affinity (Ki, nM) at Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA3 Receptor
Adenosine~1000~2000>10000
2-[2-(phenylethyl)thio]adenosine>1000023001960

Data for adenosine is a general approximation from multiple sources. Data for 2-[2-(phenylethyl)thio]adenosine is from a study on 2-substituted adenosine derivatives.

Table 2: Comparative Functional Activity (cAMP Assay) at Human Adenosine Receptors

CompoundA1 Receptor (IC50, nM)A2A Receptor (EC50, nM)A2B Receptor (EC50, nM)A3 Receptor (IC50, nM)
Adenosine1801400>10000330
2-[2-(phenylethyl)thio]adenosine>100001300>100002500

Data for adenosine and 2-[2-(phenylethyl)thio]adenosine is from a study on 2-substituted adenosine derivatives.

Analysis of the Data:

  • Adenosine generally exhibits low micromolar affinity for A1, A2A, and A3 receptors and is a full agonist at these receptors. Its potency at the A2B receptor is significantly lower.

  • The introduction of a 2-thioether substituent , as seen with 2-[2-(phenylethyl)thio]adenosine, appears to decrease the affinity and potency at the A1 receptor while modulating the activity at A2A and A3 receptors.

  • It is plausible that the cyanomethylthio group in this compound would also influence receptor selectivity. The electron-withdrawing nature of the cyano group might lead to a different electronic distribution in the purine ring compared to a simple alkylthio or arylalkylthio group, potentially altering the binding interactions with the receptor.

Signaling Pathways

The activation of adenosine receptors by adenosine or its analogs triggers distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gi-coupled (A1 and A3) and Gs-coupled (A2A and A2B) adenosine receptors.

Gi_Coupled_Signaling Adenosine Adenosine / Agonist A1_A3_Receptor A1 / A3 Receptor Adenosine->A1_A3_Receptor Binds to G_protein Gi/o Protein A1_A3_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Gi-coupled adenosine receptor signaling pathway.

Gs_Coupled_Signaling Adenosine Adenosine / Agonist A2A_A2B_Receptor A2A / A2B Receptor Adenosine->A2A_A2B_Receptor Binds to G_protein Gs Protein A2A_A2B_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Gs-coupled adenosine receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

  • Radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • Test compound (this compound or adenosine).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled agonist or antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂ and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & Compound Start->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End Determine Binding Affinity Analysis->End

Caption: Radioligand binding assay workflow.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Test compound (this compound or adenosine).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a microplate and allow them to adhere overnight.

  • For Gi-coupled receptors (A1, A3), pre-incubate the cells with the test compound before adding forskolin to stimulate cAMP production. For Gs-coupled receptors (A2A, A2B), add the test compound directly to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-stimulated response).

cAMP_Assay_Workflow Start Seed Cells Treatment Treat Cells with Compound (+/- Forskolin) Start->Treatment Incubation Incubate at 37°C Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure cAMP Levels Lysis->Measurement Analysis Data Analysis (EC50 / IC50) Measurement->Analysis End Determine Functional Activity Analysis->End

Caption: Adenylyl cyclase (cAMP) functional assay workflow.

Conclusion

The modification of adenosine at the 2-position of the purine ring is a well-established strategy for modulating its pharmacological properties. While direct experimental data for this compound is currently limited, the analysis of structurally related 2-thioether adenosine derivatives suggests that this modification is likely to alter its affinity and selectivity for the four adenosine receptor subtypes compared to the parent compound, adenosine.

Based on the available data for other 2-substituted analogs, it is hypothesized that this compound may exhibit reduced A1 receptor activity and potentially altered A2A and A3 receptor profiles. The electron-withdrawing nature of the cyano group could introduce unique electronic and steric properties that influence receptor binding.

Further experimental investigation, utilizing the detailed protocols provided in this guide, is necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a selective adenosine receptor ligand for therapeutic applications. This guide serves as a foundational resource for researchers embarking on such investigations.

Validating On-Target Effects of Novel Adenosine Analogs: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a novel therapeutic compound is a critical process in drug discovery, ensuring that its biological effects are mediated through its intended molecular target. This guide provides a comprehensive framework for validating the on-target effects of a novel adenosine (B11128) analog, exemplified by the hypothetical molecule 2-Cyanomethylthioadenosine, using knockout (KO) mouse models. We present a comparative analysis of experimental data from well-characterized adenosine analogs to illustrate the validation process.

Introduction to On-Target Validation

The primary goal of on-target validation is to unequivocally demonstrate that the observed phenotype or therapeutic effect of a compound is a direct consequence of its interaction with the intended biological target. The use of genetic models, particularly knockout mice lacking the specific target protein, is the gold standard for this purpose. If the compound's effect is absent or significantly diminished in the knockout model compared to its wild-type (WT) counterpart, it provides strong evidence for on-target activity.

Adenosine analogs are a class of compounds that interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes.[1][2] Validating a novel adenosine analog requires a systematic approach to confirm its selectivity and mechanism of action.

Experimental Workflow for Target Validation

The validation of a novel adenosine analog like this compound follows a multi-step process, beginning with in vitro characterization and culminating in in vivo studies using knockout models.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Receptor Binding Assays Receptor Binding Assays Functional Assays (cAMP) Functional Assays (cAMP) Receptor Binding Assays->Functional Assays (cAMP) WT vs. KO Mice Studies WT vs. KO Mice Studies Functional Assays (cAMP)->WT vs. KO Mice Studies Phenotypic Analysis Phenotypic Analysis WT vs. KO Mice Studies->Phenotypic Analysis Data Analysis & Conclusion Data Analysis & Conclusion Phenotypic Analysis->Data Analysis & Conclusion

Caption: A generalized workflow for validating the on-target effects of a novel adenosine analog.

Comparative In Vitro Analysis

Before proceeding to animal models, the binding affinity and functional activity of the novel compound at its putative target and other related receptors must be determined.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity (Ki) of the novel compound for each of the four adenosine receptor subtypes. This is crucial for assessing both potency and selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound (Hypothetical) TBDTBDTBDTBD
NECA (Non-selective agonist)14205,6002,700
CGS-21680 (A2A selective agonist)2,70022>10,0001,500
CCPA (A1 selective agonist)0.62,400>10,00018,000

Data for NECA, CGS-21680, and CCPA are representative values from the literature.

Functional Activity: cAMP Modulation

Adenosine receptors are coupled to adenylyl cyclase, either inhibiting (A1 and A3 receptors via Gi) or stimulating (A2A and A2B receptors via Gs) the production of cyclic AMP (cAMP).[1][3] Measuring cAMP levels in cells expressing a specific receptor subtype in response to the compound confirms its functional effect.

Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays

CompoundA1 Receptor (cAMP inhibition)A2A Receptor (cAMP stimulation)
This compound (Hypothetical) TBDTBD
NECA7.727
CGS-21680>10,00030

Data for NECA and CGS-21680 are representative values from the literature.

In Vivo Validation Using Knockout Models

The definitive test of on-target activity involves comparing the physiological or behavioral effects of the compound in wild-type animals versus animals in which the target receptor has been genetically deleted.

Experimental Design

A typical in vivo study would involve administering the novel adenosine analog to both wild-type and knockout mice and measuring a relevant physiological parameter known to be modulated by the target receptor. For instance, A2A receptor agonists are known to cause hypothermia and have effects on motor activity.[4][5]

Table 3: Hypothetical In Vivo Response to an A2A Receptor Agonist

Experimental GroupTreatmentChange in Body Temperature (°C)Locomotor Activity (beam breaks/hr)
Wild-Type (WT)Vehicle-0.2 ± 0.11500 ± 200
Wild-Type (WT)This compound-1.5 ± 0.3800 ± 150
A2A Receptor KOVehicle-0.1 ± 0.11450 ± 220
A2A Receptor KOThis compound-0.3 ± 0.21400 ± 180

This table presents hypothetical data to illustrate the expected outcome if this compound is a selective A2A receptor agonist.

The lack of a significant effect of this compound in the A2A Receptor KO mice would strongly support that its effects are mediated through this receptor.

Signaling Pathways

Understanding the downstream signaling of the target receptor provides further context for the compound's mechanism of action. Adenosine receptors trigger distinct intracellular signaling cascades.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit Downstream Effects Downstream Effects cAMP_inhibit->Downstream Effects A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase ↑ Gs->AC_stimulate cAMP_stimulate cAMP ↑ AC_stimulate->cAMP_stimulate cAMP_stimulate->Downstream Effects

Caption: Simplified signaling pathways of adenosine receptors.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human adenosine receptor subtype of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate cell membranes with a specific radioligand (e.g., [³H]CGS-21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Cell Culture: Plate HEK293 cells expressing the target adenosine receptor in a 96-well plate.

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. Add varying concentrations of the test compound.[6]

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7][8]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value.

In Vivo Hypothermia Measurement in Mice
  • Animal Acclimation: Acclimate male wild-type and A2A receptor knockout mice (8-12 weeks old) to the experimental room for at least 1 hour.

  • Baseline Measurement: Measure baseline core body temperature using a rectal probe.

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-treatment Monitoring: Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.

  • Data Analysis: Compare the change in body temperature from baseline between the different experimental groups.

Conclusion

The validation of on-target effects is a cornerstone of modern drug development. By combining in vitro binding and functional assays with in vivo studies in knockout models, researchers can build a robust data package to confirm the mechanism of action of a novel adenosine analog. This systematic approach, as outlined in this guide, is essential for advancing promising therapeutic candidates toward clinical development. The absence of specific data for this compound highlights the necessity of applying these established methodologies to thoroughly characterize any new chemical entity.

References

Assessing the Specificity of 2-Cyanomethylthioadenosine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on 2-Cyanomethylthioadenosine (2-CMTA) and its inactive analogs reveals a significant gap in publicly available research. While the existence of this compound is confirmed through chemical supplier listings (CAS No. 2095417-67-5), there is a notable absence of published studies detailing its biological activity, specificity, and mechanism of action.[][] Consequently, a direct comparison with inactive analogs based on experimental data is not currently possible.

This guide aims to provide a framework for the assessment of novel adenosine (B11128) analogs like 2-CMTA, outlining the necessary experimental approaches and data required for a thorough evaluation of specificity. It will also touch upon the broader context of 2-substituted adenosine analogs to offer insights into potential activities and research directions.

The Landscape of 2-Substituted Adenosine Analogs

Adenosine and its analogs are crucial signaling molecules that exert their effects primarily through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Modifications at the 2-position of the adenosine purine (B94841) ring have been a key strategy in the development of receptor subtype-selective agonists and antagonists.[3][4][5][6][7] These analogs have been investigated for a wide range of therapeutic applications, including cardiovascular diseases, inflammation, and cancer.[8][9][10][11][12]

For instance, substitutions at the 2-position can influence the potency and selectivity of the analog for different adenosine receptors.[3][4][5][7] Some 2-substituted analogs have shown enhanced coronary dilator activity, while others have been developed as potent and selective agonists for specific receptor subtypes.[4][5]

A Proposed Framework for Specificity Assessment

To rigorously assess the specificity of a novel compound like this compound, a series of experiments comparing its activity with that of one or more structurally similar but biologically inactive analogs is essential. An inactive analog would ideally share the core structure of 2-CMTA but possess a modification that ablates its biological activity, thereby serving as a negative control.

Hypothetical Experimental Workflow

Below is a logical workflow that researchers could employ to determine the specificity of 2-CMTA.

G cluster_0 Compound Preparation cluster_1 In Vitro Specificity Assays cluster_2 Cellular Activity Profiling cluster_3 Data Analysis and Comparison Synthesis Synthesis of 2-CMTA and Inactive Analog(s) Purification Purification and Characterization Synthesis->Purification Receptor_Binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Purification->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Cell_Viability Cell Viability Assays (Cancer vs. Normal Cell Lines) Functional_Assay->Cell_Viability Kinase_Panel Broad Kinase Screening Panel Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cell_Viability->Signaling_Pathway Data_Analysis Comparative Analysis of 2-CMTA vs. Inactive Analog Signaling_Pathway->Data_Analysis

Caption: Proposed experimental workflow for assessing the specificity of this compound.

Key Experimental Protocols

The following are detailed methodologies for crucial experiments in the assessment of adenosine analog specificity.

1. Radioligand Binding Assays for Adenosine Receptors

  • Objective: To determine the binding affinity of 2-CMTA and its inactive analog(s) to the four adenosine receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

    • Add increasing concentrations of the test compounds (2-CMTA and inactive analog) to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each compound at each receptor subtype from the competition binding curves.

2. cAMP Functional Assays

  • Objective: To determine the functional activity (agonist or antagonist) of 2-CMTA and its inactive analog(s) at Gs- and Gi-coupled adenosine receptors.

  • Methodology:

    • Culture cells expressing the adenosine receptor of interest (e.g., A2A for Gs-coupling, A1 for Gi-coupling).

    • For A2A receptor agonism, treat the cells with increasing concentrations of the test compounds and measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

    • For A1 receptor agonism, first stimulate adenylyl cyclase with forskolin, then treat with increasing concentrations of the test compounds and measure the inhibition of forskolin-stimulated cAMP accumulation.

    • To test for antagonism, pre-incubate the cells with the test compounds before adding a known adenosine receptor agonist and measure the effect on cAMP levels.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values for each compound.

Data Presentation for Comparative Analysis

All quantitative data from these experiments should be summarized in clear, structured tables to facilitate easy comparison between 2-CMTA and its inactive analog.

Table 1: Comparative Binding Affinity of 2-CMTA and Inactive Analog at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
2-CMTAData N/AData N/AData N/AData N/A
Inactive AnalogData N/AData N/AData N/AData N/A

Table 2: Comparative Functional Activity of 2-CMTA and Inactive Analog

CompoundA1 Functional Assay (IC50, nM)A2A Functional Assay (EC50, nM)
2-CMTAData N/AData N/A
Inactive AnalogData N/AData N/A

Potential Signaling Pathways

Based on the known signaling of adenosine receptors, 2-CMTA, if active, would likely modulate the adenylyl cyclase pathway.

G cluster_0 Cell Membrane A1R A1 Receptor Gi Gi A1R->Gi A2AR A2A Receptor Gs Gs A2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC Gs->AC ATP ATP ATP->AC

Caption: Simplified signaling pathways for A1 and A2A adenosine receptors.

Conclusion and Future Directions

While this compound is a chemically defined entity, its biological profile remains uncharacterized in the public domain. To assess its specificity, a comprehensive investigation following the experimental framework outlined above is necessary. The synthesis and evaluation of one or more inactive analogs would be critical to differentiate specific biological effects from potential off-target or non-specific activities. Future research in this area would be invaluable to the fields of pharmacology and drug development, potentially uncovering a novel modulator of adenosine signaling.

References

Benchmarking 2-Cyanomethylthioadenosine: A Comparative Guide to its Potential Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Cyanomethylthioadenosine, a synthetic analog of adenosine (B11128), against well-established adenosine receptor agonists. Due to the limited publicly available data on the specific potency and efficacy of this compound, this document focuses on providing a framework for its evaluation. This is achieved by presenting robust experimental data for standard reference compounds and outlining the methodologies required for a direct comparison.

Introduction to Adenosine Receptors and Agonist Activity

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers various downstream signaling cascades, leading to a wide range of physiological responses. Adenosine receptor agonists are compounds that bind to and activate these receptors, mimicking the effects of endogenous adenosine. The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), while its efficacy refers to the maximum response it can elicit (Emax).

Comparative Analysis of Standard Adenosine Receptor Agonists

To establish a benchmark for evaluating this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of three widely used adenosine receptor agonists: NECA (a non-selective agonist), CGS 21680 (an A2A selective agonist), and CPA (an A1 selective agonist).

Table 1: Binding Affinity (Ki, nM) of Standard Agonists at Human Adenosine Receptors
CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA 14[1]20[1]330[1]6.2[1]
CGS 21680 290[2]27[2]>100,00088,800[2]
CPA 2.3[3]790[3]>100,00043[3]
Table 2: Functional Potency (EC50, nM) of Standard Agonists
CompoundReceptor Target & AssayEC50 (nM)
NECA Human A2B (cAMP accumulation)2400[4][5]
CGS 21680 Porcine Coronary Artery Relaxation9.7[6]
CPA Human A3 (cAMP inhibition)242[6]

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by adenylyl cyclase and phospholipase C. The specific pathway depends on the receptor subtype and the G protein to which it couples.

cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Inactivation cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase [cAMP]↑ AC_stimulate->cAMP_increase PKA_activate PKA Activation cAMP_increase->PKA_activate

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental Protocols for Potency and Efficacy Determination

To benchmark the potency and efficacy of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay (for Potency - Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Incubation: Incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

start Start mem_prep Prepare Membranes (Receptor-expressing cells) start->mem_prep incubation Incubate: Membranes + Radioligand + Test Compound mem_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation Assay (for Efficacy - EC50 and Emax)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

  • Cell Culture: Culture cells stably expressing the desired human adenosine receptor subtype.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors (A1 and A3), co-stimulate with forskolin (B1673556) to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

start Start cell_culture Culture Receptor- Expressing Cells start->cell_culture compound_add Add Test Compound (and Forskolin for Gi) cell_culture->compound_add cell_lysis Cell Lysis compound_add->cell_lysis cAMP_measure Measure cAMP (ELISA or TR-FRET) cell_lysis->cAMP_measure analysis Data Analysis (EC50 & Emax) cAMP_measure->analysis end End analysis->end

Figure 3: cAMP Accumulation Assay Workflow.

Discussion on this compound

Currently, there is a lack of specific, publicly accessible experimental data on the potency and efficacy of this compound at the four adenosine receptor subtypes. Structure-activity relationship (SAR) studies of 2-substituted adenosine analogs suggest that modifications at the 2-position of the purine (B94841) ring can significantly influence receptor affinity and selectivity. For instance, the introduction of a thioether linkage at this position has been explored in various adenosine derivatives. However, the specific impact of a cyanomethylthio group on receptor interaction is not well-documented in the available literature.

To ascertain the pharmacological profile of this compound, direct experimental evaluation using the protocols outlined above is essential. Such studies would enable a quantitative comparison with established adenosine receptor agonists and provide valuable insights into its potential as a pharmacological tool or therapeutic agent.

Conclusion

This guide provides a comprehensive framework for benchmarking the potency and efficacy of this compound. By utilizing the provided data for standard adenosine receptor agonists and adhering to the detailed experimental protocols, researchers can generate the necessary data to objectively assess the pharmacological properties of this compound. Further investigation is warranted to elucidate the specific activity of this compound and its potential applications in adenosine receptor research.

References

Safety Operating Guide

Safe Disposal of 2-Cyanomethylthioadenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Cyanomethylthioadenosine, a substituted nucleoside analog, is critical for maintaining laboratory safety and environmental compliance. Due to its chemical structure, which includes a nitrile (-CN) group and a thioether (-S-) linkage, this compound must be treated as hazardous chemical waste. The primary safety concern is the potential for the nitrile group to react with acids to produce highly toxic hydrogen cyanide gas. Therefore, segregation from acidic waste is paramount.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste materials in a research environment.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

Waste Segregation and Collection

Proper segregation is the most critical step in the safe disposal of this compound.

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated lab supplies in a dedicated, leak-proof hazardous waste container.

    • This container must be clearly labeled "Hazardous Waste: this compound" and "Contains Organic Nitrile - Keep Away From Acids."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.

    • The container must be clearly labeled "Hazardous Liquid Waste: this compound" and "Contains Organic Nitrile - Keep Away From Acids."

    • Never mix this waste stream with acidic waste.[1]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2] This container should also be labeled as containing the specific chemical waste.

Disposal Protocol Summary

The following table summarizes the key disposal procedures and considerations for this compound waste streams.

Waste TypeContainer RequirementsKey Disposal and Safety Considerations
Solid Waste Leak-proof, clearly labeled hazardous waste container.Label must include full chemical name and a warning to keep away from acids.[1] Store in a designated satellite accumulation area away from incompatible materials.[1]
Liquid Waste Leak-proof, chemically compatible (e.g., glass or HDPE) container with a secure cap.Label must include full chemical name and a warning to keep away from acids. Do not overfill containers; leave headspace for expansion.[3] Store in secondary containment.[4]
Contaminated Labware Dedicated hazardous waste container.Disposable items (e.g., pipette tips, tubes) should be collected as solid waste. Non-disposable glassware must be decontaminated before washing.
Empty Stock Containers Original container.If the container is completely empty with only trivial residue, it may be possible to triple rinse it. The first rinse must be collected as hazardous waste.[3] Check institutional policies.

Decontamination of Non-Disposable Glassware

Glassware that has come into contact with this compound must be decontaminated before it is returned to general use. The thioether component can be oxidized to reduce potential odors and reactivity.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in which this compound is soluble. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Oxidation/Decontamination: Submerge the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) inside a chemical fume hood.[5][6] Allow it to soak for at least 12-24 hours. This will help to oxidize the thioether moiety.[5]

  • Final Disposal of Decontamination Solution: The used bleach solution should be collected and disposed of as hazardous waste, as it is now contaminated.[6]

  • Final Cleaning: After decontamination and disposal of the bleach solution, the glassware can be washed using standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Generate Waste Containing This compound is_sharp Is the waste a sharp (needle, blade)? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Chemically Contaminated Sharps Container is_sharp->sharps_container Yes is_solid Is the waste solid (gloves, tubes, powder)? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Hazardous Waste Container (Keep from Acids) is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Hazardous Waste Container (Keep from Acids) is_solid->solid_container Yes final_disposal Arrange for Pickup by Environmental Health & Safety (EHS) sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Disposal workflow for this compound waste.

Final Steps for Disposal

Once waste containers are full, ensure they are securely sealed and stored in a designated satellite accumulation area.[1] Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the waste.[3][4] Never dispose of this compound or its containers in the regular trash or pour liquid waste down the drain.[3][7]

References

Essential Safety and Operational Guidance for 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyanomethylthioadenosine was found. The following guidance is based on safety information for structurally similar compounds, such as 2-Methylthioadenosine 5′-monophosphate, and general best practices for handling nucleoside analogs. Researchers should handle this compound with caution and adhere to all institutional safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety measures when handling this compound.

PPE / Safety MeasureSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities.
Engineering Controls Chemical fume hoodAll work with solid compounds or solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize risks. The following step-by-step guide outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparation of Solutions:

    • All weighing and solution preparation must be performed within a certified chemical fume hood.

    • Ensure all necessary PPE is worn before handling the compound.

    • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid the generation of dust or aerosols.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Step-by-Step Waste Management

Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

  • Waste Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's EHS department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receive Receive & Inspect Store Store Safely Receive->Store DonPPE Don PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh Compound WorkInHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Segregate Segregate Waste Experiment->Segregate Spill Spill Occurs Experiment->Spill LabelWaste Label Waste Container Segregate->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify EHS Evacuate->Notify Cleanup Cleanup (Trained Personnel) Notify->Cleanup

Caption: Safe handling workflow for this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.